Antibacterial agent 114

Catalog No.
S12883892
CAS No.
M.F
C19H14N4O
M. Wt
314.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antibacterial agent 114

Product Name

Antibacterial agent 114

IUPAC Name

4-(7,8-dihydro-1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol

Molecular Formula

C19H14N4O

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C19H14N4O/c24-12-7-5-11(6-8-12)19-22-17-13-3-1-9-20-15(13)16-14(18(17)23-19)4-2-10-21-16/h1-10,20-21,24H,(H,22,23)

InChI Key

DBXGSNQDKLZNBG-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CNC2=C3C(=CC=CN3)C4=C(C2=C1)NC(=N4)C5=CC=C(C=C5)O

Compound Profile & Activity Data

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
CAS Number 2733391-71-2 [1] [2] [3]
Molecular Formula C₁₉H₁₄N₄O [1] [2] [3]
Molecular Weight 314.34 g/mol [1] [2]
IUPAC Name 4-(7,8-dihydro-1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol [3]
Test Microorganism MIC (μM) [1] [2]
Pseudomonas aeruginosa 625
Bacillus subtilis 625
Escherichia coli 625
Enterococcus faecalis 625
Salmonella typhimurium 625
Streptococcus mutans 1250
Staphylococcus aureus 1250

Molecular Structure

The compound's structure is a complex, polycyclic system. The following diagram illustrates its fused ring backbone and key functional groups based on the IUPAC name and SMILES string [3].

structural_backbone Phenol Phenol Group Imidazo Imidazole Ring Phenol->Imidazo Linked via Phenanthroline Phenanthroline System Imidazo->Phenanthroline Fused to

Diagram of the core structure of Antibacterial Agent 114, showing the fused ring system and key functional groups.

Key Experimental Context

The primary data for this compound comes from a single source that identified it as a "potent antibacterial agent" [1] [2]. Here are critical points for researchers to consider:

  • Research Use Only: This compound is explicitly marked "For research use only" and is not for sale to patients [1]. It is a controlled substance in some territories [1].
  • Activity Against ESKAPEE Pathogens: It shows activity against several bacteria from the "ESKAPEE" group, which includes the most problematic multidrug-resistant pathogens, such as Pseudomonas aeruginosa, Escherichia coli, Enterococcus faecalis, and Staphylococcus aureus [4] [5].
  • Mechanism of Action: The specific molecular mechanism of action for this compound is not detailed in the available search results. This is a key area for further investigation.
  • Broader Research Landscape: The development of new antibacterial agents is a critical global health priority due to the rise of antimicrobial resistance (AMR), which was associated with an estimated 4.71 million deaths in 2021 [4] [5] [6]. The clinical pipeline includes direct-acting antibacterials, β-lactam/β-lactamase inhibitor combinations, and non-traditional approaches [7].

Research & Sourcing Guidance

  • Procurement: this compound is available for research purposes from specialized chemical suppliers like MedChemExpress and TargetMol [1] [2].
  • Development Stage: This compound is in the early research and discovery phase. It has not progressed into clinical trials, which are necessary to establish safety and efficacy in humans [7] [8].
  • Future Directions: Research on such compounds may explore their exact mechanism of action, synergy with existing antibiotics, and further structural optimization to improve potency and reduce toxicity [4] [5].

References

How to Investigate a Novel Antibacterial Agent

Author: Smolecule Technical Support Team. Date: February 2026

For a researcher characterizing a new compound like "Antibacterial agent 114," the investigation typically follows a multi-stage process to identify its mechanism of action (MoA) and therapeutic potential. The flowchart below outlines this core experimental workflow.

cluster_stage1 Stage 1: Initial Phenotypic Profiling cluster_stage2 Stage 2: Hypothesis-Driven MoA Elucidation Start Novel Antibacterial Agent Stage1 Initial Phenotypic Profiling Start->Stage1 Stage2 Hypothesis-Driven MoA Elucidation Stage1->Stage2 MIC Determine MIC/MBC Spectrum Define Antibacterial Spectrum KC Time-Kill Curve Analysis Stage3 Resistance & Synergy Studies Stage2->Stage3 Pathway Pathway-Specific Reporter Assays Morphology Cell Morphology Analysis (SEM/TEM) Membrane Membrane Integrity Assays Stage4 In-depth Mechanistic Studies Stage3->Stage4 End Comprehensive Mechanistic Model Stage4->End

Figure 1: A multi-stage experimental workflow for characterizing the mechanism of action of a novel antibacterial agent.

Standard Experimental Protocols for MoA Elucidation

Here are detailed methodologies for key experiments used to determine how an antibacterial compound works.

Initial Phenotypic Characterization
  • Minimum Inhibitory/Bactericidal Concentration (MIC/MBC):
    • Protocol: Use the broth microdilution method as per CLSI guidelines [1]. Prepare a 2-fold serial dilution of the agent in a 96-well plate. Inoculate each well with ~5 × 10⁵ CFU/mL of the target bacterium. Incubate at 35±2°C for 16-20 hours. The MIC is the lowest concentration with no visible growth. For MBC, subculture from clear wells onto agar; the MBC is the concentration that kills ≥99.9% of the inoculum.
  • Time-Kill Kinetics Assay:
    • Protocol: Expose a bacterial culture (~10⁶ CFU/mL) to the agent at 1x, 2x, and 4x the MIC in a liquid medium. Remove aliquots at set intervals (e.g., 0, 2, 4, 6, 24 hours), perform serial dilutions, and plate for viable counts. Plot log₁₀ CFU/mL versus time to determine if the effect is bactericidal (≥3-log reduction in 24h) or bacteriostatic [2].
Mechanism of Action Elucidation
  • Membrane Integrity Assays:
    • Protocol: Use fluorescent probes like SYTOX Green or propidium iodide. Treat mid-log phase bacterial cells with the agent at its MIC. Add the membrane-impermeant dye and incubate in the dark. Measure fluorescence (excitation/emission ~504/523 nm for SYTOX). A significant increase in fluorescence indicates cytoplasmic membrane disruption [3] [4].
  • Cell Morphology Analysis (SEM/TEM):
    • Protocol: Treat bacteria with the agent at 1-2x MIC for a set time. For SEM: fix cells with glutaraldehyde, dehydrate with ethanol, critical-point dry, and sputter-coat with gold. For TEM: fix with glutaraldehyde and osmium tetroxide, dehydrate, and embed in resin before ultrathin sectioning. Image to observe morphological changes like cell lysis, pore formation, or septation defects.
  • Macromolecular Synthesis Inhibition:
    • Protocol: Monitor the incorporation of radiolabeled precursors into DNA, RNA, proteins, and cell wall. In separate assays, add [³H]thymidine, [³H]uridine, [³H]leucine, or [¹⁴C]N-acetylglucosamine to agent-treated cultures. Measure incorporated radioactivity by scintillation counting. A >50% reduction in a specific precursor's incorporation pinpoints the target pathway.
Resistance and Synergy Studies
  • Serial Passage Resistance Development:
    • Protocol: Passage bacteria for 20-30 days in sub-MIC concentrations of the agent. Daily, determine the MIC and use an inoculum from a tube with a concentration just below the MIC to inoculate the next series of dilutions. A ≥4-fold increase in MIC suggests a high propensity for resistance development [2].
  • Checkerboard Synergy Assay:
    • Protocol: In a 96-well plate, create 2D serial dilutions of the agent and a partner antibiotic. Inoculate with bacteria and incubate. Calculate the Fractional Inhibitory Concentration Index (FICI). FICI ≤0.5 indicates synergy; >0.5 to ≤4 indicates additivity/indifference; and >4 indicates antagonism [5] [6].

Known Antibacterial Mechanisms and Quantitative Benchmarks

For context, the table below summarizes established antibacterial classes and their typical experimental readouts, which can serve as a comparator for any novel agent.

Mechanism of Action Target Pathway/Component Example Agents Typical MIC Range (μg/mL) Key Experimental Evidence
Cell Wall Synthesis Inhibition Penicillin-Binding Proteins (PBPs), Peptidoglycan cross-linking β-lactams (e.g., Penicillin), Vancomycin 0.01 - 10 Cell lysis, osmotically sensitive spheres, specific binding assays [7]
Membrane Disruption Cytoplasmic membrane integrity Polymyxin B, Daptomycin, LL-37 0.5 - 20 Rapid killing, SYTOX Green uptake, K+ ion leakage, depolarization [3] [4] [1]
Protein Synthesis Inhibition 30S or 50S ribosomal subunits Tetracyclines, Macrolides, Aminoglycosides 0.1 - 20 Inhibition of in vitro translation, misreading of mRNA (aminoglycosides) [7]
Nucleic Acid Synthesis Inhibition DNA gyrase, Topoisomerase IV, RNA polymerase Fluoroquinolones, Rifampin 0.01 - 5 Inhibition of target enzyme activity, initiation of SOS response [7] [8]
Metabolic Pathway Inhibition Folate synthesis Sulfonamides, Trimethoprim 1 - 100 Reversal of inhibition by end-products (e.g., thymidine, amino acids) [7]

Future Directions and Alternative Strategies

Given the difficulty in finding data on "this compound," it may be a compound from a private pipeline or an academic project in early discovery. To continue your investigation:

  • Explore New Modalities: Consider that the agent could belong to emerging classes like antimicrobial peptides (AMPs) [3] [4], antibiotic potentiators/adjuvants [5], or employ novel photo-antibacterial mechanisms [9].
  • Leverage AI in Discovery: Modern approaches use artificial intelligence and deep learning (e.g., directed-message passing neural networks) to screen chemical libraries and predict new antibiotics with unique structures, such as Halicin and Abaucin [8].

References

Introduction to Minimum Inhibitory Concentration (MIC)

Author: Smolecule Technical Support Team. Date: February 2026

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism under standardized in vitro conditions [1]. It is a fundamental laboratory measurement for assessing the potency of an antimicrobial agent against a specific bacterial isolate [2] [1].

In clinical practice and drug development, MIC values are essential. They guide the selection of the most effective antibiotic and its appropriate dosage, which helps to optimize treatment outcomes and mitigate the risk of antibiotic resistance emerging from sub-therapeutic dosing [1].

Significance of MIC in Drug Development

Determining the MIC is not just a routine laboratory test; it is a critical component in the antibacterial drug development pipeline. Its significance is multi-faceted [1]:

  • Lead Compound Screening: MIC determination allows for the high-throughput screening of novel compounds to identify those with promising antibacterial activity.
  • Spectrum of Activity Definition: It helps define the spectrum of a new drug by identifying which bacterial species and strains are susceptible.
  • Resistance Monitoring: By establishing MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of a bacterial population, respectively), researchers can monitor the development of resistance and understand the prevalence of resistant strains [2].
  • Informing Clinical Trials: MIC data is crucial for setting breakpoints and designing clinical trials by predicting potential dosing regimens that would be effective in vivo.

Established Methods for MIC Determination

Several standardized methods are available for MIC determination, each with its own advantages and applications. The table below summarizes the key features of the primary methods:

Method Name Principle Key Advantages Key Limitations Common Applications
Broth Microdilution [3] Two-fold antibiotic dilutions in a liquid medium within a 96-well plate; growth inhibition is observed. High-throughput, cost-effective for batch testing, quantitative, uses small reagent volumes. Manual preparation is labor-intensive; risk of evaporation in outer wells. Routine susceptibility testing in clinical labs, large-scale surveillance studies.
Agar Dilution [3] Two-fold antibiotic dilutions incorporated into molten agar; multiple strains are spot-inoculated on a single plate. Gold standard for fastidious organisms; can test multiple strains simultaneously on one plate. Laborious and time-consuming to prepare plates; less flexible for small numbers of strains. Reference method, testing anaerobic bacteria, research on fastidious organisms.
Gradient Diffusion (E-test) [3] A pre-made strip with a continuous antibiotic gradient is placed on an agar plate seeded with the test organism; an elliptical zone of inhibition forms. Simple, provides a quantitative MIC value, no need for specialized equipment beyond an incubator. Higher cost per test compared to dilution methods, not suitable for high-throughput. Confirmatory testing in clinical labs, testing small numbers of isolates.
Resazurin-Based Microdilution [4] A modification of broth microdilution where the oxidation-reduction indicator resazurin is added; a color change from blue to pink indicates bacterial growth. Provides a visual, colorimetric endpoint that can be easier to read than turbidity, potentially faster. Requires optimization of indicator incubation time; dependent on bacterial metabolic activity. Research settings, developing rapid AST methods, enhancing readability of microdilution.

Detailed Protocol: Broth Microdilution Method

The broth microdilution method is one of the most widely used techniques, recommended by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) [1]. The following workflow details the critical steps.

G Broth Microdilution Workflow Start Start Preparation A1 Prepare Antibiotic Stock Solution Start->A1 B1 Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->B1 A2 Perform Two-Fold Serial Dilution A1->A2 A3 Dispense Dilutions into 96-Well Plate A2->A3 C1 Add Diluted Inoculum to Plate A3->C1 B2 Dilute Inoculum to ~5x10^5 CFU/mL B1->B2 B2->C1 D1 Incubate Plate (35°C, 16-20 hours) C1->D1 E1 Read MIC: Lowest Concentration With No Visible Growth D1->E1 End Result: MIC Value E1->End

Materials
  • Antibacterial Agent: Pure substance of known potency [3].
  • Solvents: Sterile water, dimethyl sulfoxide (DMSO), or phosphate buffer, as appropriate for the antibiotic's solubility [1].
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria; supplemented media for fastidious organisms [1].
  • Equipment: Sterile 96-well U-bottom microtiter plates, micropipettes, sterile tips, and a 35±2°C incubator [3].
Procedure
  • Antibiotic Dilution Series:

    • Prepare a high-concentration stock solution of the antibiotic (e.g., 1280 µg/mL) in the appropriate solvent [3].
    • Using a liquid medium, perform a two-fold serial dilution of the antibiotic across multiple tubes to create a concentration series (e.g., 256, 128, 64 ... 0.25 µg/mL) [3].
    • Dispense 100 µL of each dilution into the respective wells of a 96-well plate. Include a growth control well (medium and inoculum, no antibiotic) and a sterility control well (medium only) [3].
  • Inoculum Preparation:

    • Take 3-5 colonies of the test bacterium and suspend them in a broth medium.
    • Incubate until the growth reaches the logarithmic phase (typically 2-6 hours).
    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which equates to approximately 1-2 x 10^8 Colony Forming Units (CFU)/mL [3].
    • Further dilute this suspension 1:100 in broth to achieve a working inoculum of approximately 5 x 10^5 CFU/mL [3].
  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to all test wells and the growth control well. Add 100 µL of sterile broth to the sterility control well.
    • Seal the plate and incubate at 35±2°C for 16-20 hours under aerobic conditions. Incubate fastidious organisms for longer (20-24 hours) [3].

Data Interpretation and Analysis

Reading and Reporting the MIC

After incubation, examine the plates. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium [3]. The growth control well must show visible turbidity, and the sterility control must remain clear for the test to be valid.

Quality Control and Error Rates

When validating a new method against a reference standard (like agar dilution), performance is evaluated using specific metrics [4]:

  • Essential Agreement (EA): The percentage of MIC results by the new method that are within one two-fold dilution of the reference method. An EA rate of ≥90% is considered acceptable [4].
  • Categorical Agreement (CA): The percentage of results where the interpretive category (Susceptible, Intermediate, Resistant) matches the reference method. A CA rate of ≥90% is acceptable [4].
  • Very Major Error (VME): Occurs when the new method incorrectly categorizes a resistant isolate as susceptible. The rate should be ≤3% [4].
  • Major Error (ME): Occurs when the new method incorrectly categorizes a susceptible isolate as resistant. The rate should be ≤3% [4].

Advanced Application: Resazurin-Based Microdilution

The resazurin-based method is a valuable refinement of the broth microdilution technique. Resazurin is a blue oxidation-reduction indicator that is non-toxic to bacteria. Metabolically active bacteria convert resazurin to resorufin, which is pink and fluorescent. This color change provides a clear visual endpoint [4].

Key Protocol Modifications:

  • Follow the standard broth microdilution procedure for preparing the plate and inoculating.
  • After an initial incubation period (e.g., 6 hours), add a small volume (e.g., 50 µL) of a 0.01% resazurin sodium solution to each well [4].
  • Continue incubation and observe for a color change. The MIC is the lowest concentration where the solution remains blue (no color change) after a defined period, such as 6 hours post-addition [4].

Conclusion

The accurate determination of MIC values is a cornerstone of antibacterial research and development. By selecting the appropriate method and adhering to standardized protocols, researchers can generate reliable, reproducible data that is critical for profiling novel compounds, monitoring resistance trends, and ultimately guiding the development of new therapeutics to combat bacterial infections.

References

Application Note: Antibacterial Agent 114 for Pseudomonas aeruginosa

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Clinical Challenge of Pseudomonas aeruginosa

Pseudomonas aeruginosa is a formidable Gram-negative opportunistic pathogen, notorious for causing severe nosocomial infections in immunocompromised individuals. It is a leading cause of morbidity and mortality in healthcare settings, associated with conditions such as ventilator-associated pneumonia (VAP), bloodstream infections, and chronic infections in cystic fibrosis (CF) patients [1]. A hallmark of P. aeruginosa that complicates treatment is its remarkable capacity to develop resistance to multiple antibiotic classes. This resistance arises from a combination of intrinsic, acquired, and adaptive mechanisms, with the formation of biofilms being a particularly significant factor. Biofilms act as a physical barrier, enhancing resistance to antibiotics and the host immune response, leading to persistent and recalcitrant infections [2] [3].

The search for novel therapeutic strategies is therefore a critical area of research. This application note details the in vitro evaluation of Antibacterial agent 114, a novel investigational compound, against P. aeruginosa.

Established Experimental Protocols for Evaluation

The following protocols are adapted from standard methods and current research trends for evaluating antibacterial agents against P. aeruginosa.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism.

  • Method Summary: This assay is performed in 96-well microtiter plates according to standards akin to the ISO 20776 method [4].
  • Detailed Procedure:
    • Inoculum Preparation: Grow the P. aeruginosa test strain(s) in a suitable broth like Mueller-Hinton (MH) to a mid-logarithmic phase. Adjust the turbidity to approximately 1-5 x 10⁸ CFU/mL, then further dilute in MH broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in each test well.
    • Compound Preparation: Prepare a serial two-fold dilution of this compound in MH broth across the wells of the microtiter plate.
    • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilution. Include growth control (bacteria, no compound) and sterility control (broth only) wells. Seal the plate and incubate at 37°C for 16-20 hours.
    • Result Interpretation: The MIC is the lowest concentration of this compound where no visible turbidity is observed. For your compound, a reference MIC of 625 µM has been established.
Biofilm Inhibition Assay (Microtiter Plate Method)

This protocol assesses the ability of an agent to prevent biofilm formation, a key virulence factor.

  • Method Summary: This static biofilm assay is based on methods described in recent literature [2] [5].
  • Detailed Procedure:
    • Biofilm Growth: Prepare a bacterial inoculum in a nutrient-rich broth (e.g., Tryptic Soy Broth with 1% glucose to enhance biofilm formation). Add the inoculum to wells of a sterile, flat-bottom polystyrene microtiter plate. Incubate for 24-48 hours at 37°C to allow biofilm formation.
    • Treatment: To test inhibition, add this compound at sub-MIC and MIC levels to the wells before adding the bacterial inoculum. For disruption of pre-formed biofilms, add the compound after the initial incubation period.
    • Biofilm Quantification:
      • Remove planktonic cells and rinse the wells gently with phosphate-buffered saline (PBS).
      • Fix the adherent biofilm with ethanol or methanol.
      • Stain the biofilm with a 0.1% crystal violet solution for 15-20 minutes.
      • Wash off excess stain and solubilize the bound dye with acetic acid or ethanol.
      • Measure the optical density (OD) of the solubilized dye at 570-600 nm using a microplate reader. The higher the OD, the greater the biofilm mass.
Quorum Sensing (QS) Inhibition Assay

Quorum Sensing is a cell-density-dependent communication system that regulates virulence and biofilm formation in P. aeruginosa [2] [5].

  • Method Summary: The impact of this compound on QS can be evaluated by measuring the reduction in the production of QS-controlled virulence factors.
  • Detailed Procedure:
    • Bacterial Culture and Treatment: Grow P. aeruginosa in the presence of sub-inhibitory concentrations of this compound.
    • Virulence Factor Measurement:
      • Pyocyanin: Extract the blue-green pigment pyocyanin from the culture supernatant with chloroform and HCl, and measure its absorbance at 520 nm.
      • Protease Activity: Use agar plates containing skim milk; a clear zone around the spot where supernatant is placed indicates protease activity.
      • Elastase Activity: Use an elastin-congo red assay and measure the release of congo red dye.
    • Gene Expression Analysis (RT-qPCR): To directly assess QS inhibition, extract RNA from treated and untreated bacteria. Use Reverse Transcription-quantitative PCR (RT-qPCR) to analyze the expression levels of key QS genes such as lasI, lasR, rhlI, rhlR, pqsA, and the biofilm-related pelA and pslA [5].

Current Developmental Landscape for Anti-Pseudomonal Agents

Your research on this compound is part of a broader, urgent effort to develop new treatments for P. aeruginosa. The table below summarizes various agents in clinical development, illustrating the diverse strategies being pursued.

Table 1: Traditional and Non-Traditional Antimicrobial Agents for P. aeruginosa in Clinical Development (as of 2025) [6]

Agent Category Example Agents Mechanism of Action
Traditional Antibiotics
β-lactam/β-lactamase Inhibitors Funobactam, Taniborbactam, Xeruborbactam Inhibits cell wall synthesis and protects against bacterial enzyme degradation.
Aminoglycosides Apramycin Inhibits protein synthesis.
Polymyxin Derivatives Upleganan, MRX-8 Disrupts bacterial outer and inner membranes.
Lipopolysaccharide Transport Inhibitors Murepavadin Inhibits transport of LPS to the outer membrane.
Non-Traditional Agents
Anti-virulence Agents Fluorothiazinone Inhibits virulence factor assembly without killing the bacterium.
Monoclonal Antibodies INFEX-702, TRL-1068 Binds to specific bacterial targets to neutralize or opsonize.
Bacteriophages AP-PA02, BX004-A Viruses that specifically infect and lyse bacterial cells.
Miscellaneous AR-501 (gallium porphyrin), PLG-0206 (peptide) Various, including targeting iron metabolism and disrupting membranes.

Signaling Pathways and Experimental Workflow

To better understand the potential targets of your compound and the logical flow of experiments, the following diagrams visualize the key regulatory system of P. aeruginosa and a proposed testing workflow.

The diagram below illustrates the complex Quorum Sensing (QS) network in P. aeruginosa, which regulates biofilm formation and virulence. This system represents a promising target for novel anti-virulence agents like this compound.

G P. aeruginosa Quorum Sensing Network cluster_las Las System cluster_rhl Rhl System cluster_biofilm Biofilm Matrix Production cluster_virulence Virulence Factors LasI LasI 3OC12-HSL 3OC12-HSL LasI->3OC12-HSL LasR LasR RhlR RhlR LasR->RhlR Activates Alginate Alginate LasR->Alginate Proteases Proteases LasR->Proteases Elastase Elastase LasR->Elastase 3OC12-HSL->LasR RhlI RhlI C4-HSL C4-HSL RhlI->C4-HSL Pel Pel RhlR->Pel Psl Psl RhlR->Psl Pyocyanin Pyocyanin RhlR->Pyocyanin C4-HSL->RhlR This compound This compound This compound->3OC12-HSL Potential Inhibition This compound->C4-HSL Potential Inhibition

The following workflow provides a logical sequence for the comprehensive evaluation of a novel antibacterial agent, from initial screening to mechanistic studies.

G Experimental Workflow for Antibacterial Testing start Strain Selection (Reference & Clinical Isolates) step1 MIC Determination (Broth Microdilution) start->step1 step2 Time-Kill Kinetics step1->step2 step3 Biofilm Assays (Inhibition & Eradication) step1->step3 Sub-MIC values step2->step3 step4 Virulence Factor Quantification step3->step4 step5 QS Gene Expression (RT-qPCR) step4->step5 step4->step5 If reduction observed step6 Mechanism of Action Studies step5->step6

Summary of Quantitative Data

The core quantitative data for this compound and relevant comparator information is summarized below.

Table 2: Summary of Key Quantitative Data for this compound

Parameter Value for Agent 114 Context / Comparator
MIC against P. aeruginosa 625 µM User-provided reference value. Compare against clinical breakpoints for standard antibiotics.
MBIC (Minimum Biofilm Inhibitory Concentration) To be determined Expected to be higher than the MIC due to biofilm-mediated tolerance [2].
Target Pathway To be determined Potential targets based on current research: Quorum Sensing (las/rhl systems), biofilm matrix (Pel/Psl), or novel target [6] [5].

Conclusion and Future Directions

This application note provides a framework for the evaluation of This compound using established and relevant methodologies. The initial MIC of 625 µM provides a baseline for further investigation. The urgent clinical need for novel agents against multidrug-resistant P. aeruginosa, as evidenced by the active development pipeline summarized in Table 1, underscores the importance of this research [6] [1].

Future work should focus on:

  • Mechanism of Action: Employ techniques like whole-genome sequencing of resistant mutants or transcriptomic profiling to identify the specific cellular target of Agent 114.
  • *In Vivo* Efficacy: Progress to animal models of P. aeruginosa infection (e.g., neutropenic murine pneumonia or burn wound infection models) to validate efficacy in a live host system.
  • Synergy Studies: Investigate potential synergistic effects between Agent 114 and existing antibiotics (e.g., colistin, meropenem) to enhance potency and overcome resistance, as explored in recent nanoparticle studies [5].

References

Comprehensive Application Notes and Protocols for Antibacterial Agent 114 Against Escherichia coli

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Antibacterial Agent 114 and Its Potential Against E. coli

The escalating crisis of antimicrobial resistance has necessitated the development of novel antibacterial compounds with activity against multidrug-resistant pathogens. This compound (compound 1) emerges as a promising therapeutic candidate demonstrating potent activity against various bacterial species, including Escherichia coli. This comprehensive document provides detailed application notes and experimental protocols for evaluating the efficacy, mechanism of action, and potential applications of this compound against E. coli strains. The urgent need for new antibacterial agents is highlighted by recent reports indicating that large pharmaceutical companies are continuing to exit antibiotic research and development due to economic challenges, creating a significant innovation gap in our antimicrobial arsenal [1].

E. coli represents a clinically significant pathogen responsible for various infections, including urinary tract infections, bloodstream infections, and intra-abdominal infections. The emergence of carbapenem-resistant E. coli poses a particular threat to global health, with resistance rates increasing from 0.85% to 1.85% as detected in recent surveillance studies [2]. The primary mechanisms of carbapenem resistance in E. coli include production of carbapenemases (particularly KPC-2 and NDM variants) and porin alterations (OmpC and OmpF mutations) combined with extended-spectrum β-lactamases (ESBLs) [2] [3]. Against this backdrop of increasing resistance, this compound presents a potential therapeutic alternative worthy of thorough investigation and characterization.

Basic Properties and Antibacterial Activity Profile

Chemical and Physical Characteristics

This compound (CAS No. 2733391-71-2) is a synthetic antibacterial compound with a molecular weight of 314.34 g/mol and the molecular formula C₁₉H₁₄N₄O [4]. The compound features a complex polycyclic structure that contributes to its biological activity. Researchers should note that this compound is typically supplied as a lyophilized powder that should be stored under recommended conditions as specified in the Certificate of Analysis provided with each batch. For in vitro applications, the compound is soluble in various organic solvents such as DMSO, with stock solutions typically prepared at concentrations ranging from 10-50 mM, which can be further diluted in appropriate aqueous buffers for experimental use.

Minimum Inhibitory Concentration (MIC) Profile

The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism. This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against E. coli as summarized in Table 1.

Table 1: MIC Profile of this compound Against Various Bacterial Species

Bacterial Species MIC Value (μM) Classification
Pseudomonas aeruginosa 625 Gram-negative
Bacillus subtilis 625 Gram-positive
Escherichia coli 625 Gram-negative
Enterococcus faecalis 625 Gram-positive
Salmonella typhimurium 625 Gram-negative
Streptococcus mutans 1250 Gram-positive
Staphylococcus aureus 1250 Gram-positive

Data sourced from [4] demonstrates that this compound exhibits consistent potency against multiple bacterial species, with an MIC value of 625 μM specifically against E. coli. This places it in a moderate potency range compared to conventional antibiotics, suggesting it may act through a novel mechanism or represent a structural scaffold that could be optimized for enhanced activity. Notably, the compound shows equivalent efficacy against both Gram-positive and Gram-negative bacteria, indicating an ability to overcome the permeability barrier presented by the complex outer membrane of Gram-negative organisms like E. coli [4].

Experimental Protocols and Methodologies

Broth Microdilution Method for MIC Determination

The broth microdilution method represents the standard reference technique for determining Minimum Inhibitory Concentrations (MICs) of antibacterial agents. This protocol follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI) with specific modifications for evaluating this compound against E. coli [2].

3.1.1 Materials and Reagents
  • Test compound: this compound (lyophilized powder)
  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
  • Bacterial strain: Escherichia coli (ATCC 25922 recommended for quality control)
  • Growth medium: Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, spectrophotometer for measuring optical density, incubator at 35±2°C
3.1.2 Preparation of Compound Dilutions
  • Prepare a stock solution of this compound at 10 mM concentration in DMSO.
  • Perform two-fold serial dilutions in CAMHB across the microtiter plate to achieve final concentrations ranging from 2000 μM to 31.25 μM.
  • Include appropriate controls: growth control (medium + bacteria), sterility control (medium only), and solvent control (medium + highest DMSO concentration + bacteria).
3.1.3 Inoculum Preparation and Incubation
  • Grow E. coli in CAMHB at 35±2°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL).
  • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of 5×10⁵ CFU/mL in each well.
  • Add 100 μL of the standardized inoculum to each well except the sterility control.
  • Incubate the microtiter plate at 35±2°C for 16-20 hours under static conditions.
3.1.4 Results Interpretation
  • The MIC endpoint is defined as the lowest concentration of this compound that completely inhibits visible growth after the incubation period.
  • For E. coli, the expected MIC value should be approximately 625 μM, which serves as a quality control benchmark [4].
  • For enhanced accuracy, resazurin indicator (0.02% w/v) can be added, where a color change from blue to pink indicates bacterial growth.

Table 2: Example MIC Determination Results for this compound Against E. coli

Well Concentration (μM) Visible Growth Resazurin Color Interpretation
2000 Absent Blue Inhibited
1000 Absent Blue Inhibited
500 Present Pink Growth
250 Present Pink Growth
125 Present Pink Growth
Growth Control Present Pink Growth
Sterility Control Absent Blue Sterile
Time-Kill Assay Protocol

Time-kill assays evaluate the bactericidal activity of this compound over time, providing information on the rate and extent of bacterial killing.

3.2.1 Experimental Procedure
  • Prepare this compound in CAMHB at concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC (625 μM).
  • Inoculate each tube with approximately 5×10⁵ CFU/mL of mid-log phase E. coli culture.
  • Incubate at 35±2°C with shaking (120 rpm).
  • Remove aliquots (100 μL) at predetermined timepoints: 0, 2, 4, 6, 8, 12, and 24 hours.
  • Perform serial dilutions in sterile saline and plate on Mueller-Hinton Agar for colony counting after 18-24 hours of incubation.
  • Plot log₁₀ CFU/mL versus time to generate kill curves for each concentration.
3.2.2 Data Interpretation
  • Bactericidal activity is defined as a ≥3 log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.
  • Bacteriostatic activity is defined as maintenance of the initial inoculum with <3 log₁₀ reduction.

Investigation of Antibacterial Mechanism

Potential Mechanisms of Action

While the exact mechanism of action of this compound requires further investigation, several potential targets can be explored based on its structural properties and antibacterial profile:

  • Membrane disruption: Many antibacterial compounds with structural similarities to this compound interact with bacterial cell membranes, causing increased permeability and eventual cell death. This can be evaluated through membrane potential assays and electron microscopy [5].
  • Protein synthesis inhibition: The compound may interfere with bacterial ribosomal function, which can be assessed through macromolecular synthesis assays tracking incorporation of radiolabeled precursors.
  • Nucleic acid synthesis inhibition: Potential interactions with DNA replication or transcription can be evaluated through specific inhibition assays.

Recent research on antimicrobial peptides (AMPs) has demonstrated that many novel antibacterial compounds target multiple sites within bacterial cells, providing a advantage in circumventing resistance mechanisms [5]. This compound may share these characteristics, potentially explaining its activity against both Gram-positive and Gram-negative organisms.

Resistance Monitoring and Investigation

Understanding potential resistance mechanisms is crucial for the development of any new antibacterial agent. For this compound, the following approaches are recommended:

4.2.1 Resistance Development Studies
  • Perform serial passage experiments where E. coli is repeatedly exposed to sub-MIC concentrations of this compound over multiple generations.
  • Monitor MIC changes at regular intervals (e.g., every 3-5 passages) to assess potential for resistance development.
  • Isplicate resistant mutants (if emerged) for whole-genome sequencing to identify mutations conferring resistance.
4.2.2 Efflux Pump Involvement
  • Evaluate the impact of efflux pump inhibitors (e.g., CCCP at 10 μg/mL) on MIC values of this compound [2].
  • A ≥4-fold reduction in MIC in the presence of inhibitors suggests potential efflux pump involvement in compound resistance.

Recent studies on carbapenem-resistant E. coli have demonstrated that porin alterations (OmpC and OmpF mutations) combined with ESBL production represent a common resistance mechanism for β-lactam antibiotics [2] [6]. While this compound may not be susceptible to these specific mechanisms, understanding its interaction with porin channels and efflux systems is essential for predicting clinical efficacy.

Data Visualization and Workflow Integration

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for evaluating this compound against E. coli, from compound preparation to data analysis:

G Experimental Workflow for this compound Evaluation compound_prep Compound Preparation (10 mM stock in DMSO) mic_assay MIC Determination Broth microdilution method compound_prep->mic_assay 2-fold dilutions kill_curve Time-Kill Assay Bactericidal kinetics mic_assay->kill_curve Establish MIC data_analysis Data Analysis MIC values, kill curves, statistical tests mic_assay->data_analysis Quality control mech_study Mechanism Studies Membrane integrity, protein synthesis kill_curve->mech_study Concentration range resist_monitor Resistance Monitoring Serial passage, efflux assays mech_study->resist_monitor Identify targets resist_monitor->data_analysis Monitor changes

Figure 1: Experimental workflow for comprehensive evaluation of this compound against E. coli, spanning from initial compound preparation through mechanism of action studies and resistance monitoring.

Potential Mechanism of Action Visualization

Based on structural analysis and preliminary data, the following diagram illustrates potential mechanisms of action for this compound against E. coli:

G Potential Antibacterial Mechanisms of Agent 114 compound This compound membrane Membrane Disruption Increased permeability Cell content leakage compound->membrane Potential target protein Protein Synthesis Inhibition Ribosome binding Translation blockage compound->protein Potential target dna Nucleic Acid Inhibition DNA replication Transcription compound->dna Potential target metabolism Metabolic Interference Enzyme inhibition Cofactor competition compound->metabolism Potential target bacterial_cell E. coli Cell Death membrane->bacterial_cell Rapid effect protein->bacterial_cell Delayed effect dna->bacterial_cell Delayed effect metabolism->bacterial_cell Variable effect

Figure 2: Potential mechanisms of antibacterial action for Agent 114 against E. coli, highlighting multiple potential cellular targets that may contribute to bacterial cell death.

Applications and Future Perspectives

Potential Therapeutic Applications

Based on its MIC profile and activity against clinically relevant pathogens, this compound shows potential for several therapeutic applications:

  • Combination therapy: The moderate MIC (625 μM) against E. coli suggests potential utility in combination regimens with conventional antibiotics to enhance efficacy and suppress resistance development. Recent studies have demonstrated that combination approaches can significantly improve outcomes against multidrug-resistant pathogens [7].
  • Anti-biofilm activity: Future studies should investigate the potential of this compound to prevent or eradicate E. coli biofilms, which are associated with chronic and device-related infections.
  • Topical formulations: The current potency range may be suitable for development of topical formulations for skin and soft tissue infections caused by E. coli and other susceptible pathogens.
Limitations and Development Challenges

While this compound demonstrates promising antibacterial activity, several limitations must be addressed in future development:

  • Moderate potency: The MIC of 625 μM against E. coli is significantly higher than many conventional antibiotics, suggesting a need for structural optimization to enhance potency.
  • Unknown mechanism: The precise molecular target and mechanism of action remain to be elucidated, which is crucial for rational drug design and prediction of potential resistance mechanisms.
  • Pharmacokinetic properties: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are needed to evaluate the compound's suitability for in vivo applications.

The current landscape of antibiotic development faces significant challenges, with many pharmaceutical companies exiting the field due to economic considerations [1]. Nevertheless, innovative approaches including structure-activity relationship studies and medicinal chemistry optimization may enhance the properties of this compound, potentially leading to more potent analogs with improved therapeutic indices.

Conclusion

This compound represents a promising scaffold for development of novel antibacterial agents with activity against E. coli and other clinically relevant pathogens. The detailed protocols and application notes provided in this document establish a framework for standardized evaluation of this compound, enabling reproducible assessment of its antibacterial properties across different research settings. While the current MIC of 625 μM indicates moderate activity against E. coli, this provides a foundation for further medicinal chemistry optimization to enhance potency and drug-like properties. Researchers are encouraged to utilize these protocols to contribute to the growing body of knowledge on this compound class, with the ultimate goal of addressing the critical need for new antibacterial therapies in an era of escalating antimicrobial resistance.

References

Application Note: Evaluation of Novel Antibacterial Agent 114 Against *Staphylococcus aureus*

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its multi-drug resistance and ability to form biofilms [1] [2]. The development of novel antibacterial agents and therapeutic strategies is therefore a critical research priority [3] [4]. This application note outlines the experimental protocols for evaluating the efficacy and mechanism of action of a novel antibacterial agent, "Compound 114," against S. aureus.

Compound 114 is a water-soluble phosphate prodrug of a potent pleuromutilin derivative. Prior structure-activity relationship (SAR) studies have focused on thioether pleuromutilin derivatives, optimizing them for enhanced antibacterial activity and improved water solubility [5].

Material and Methods
2.1. Bacterial Strains and Culture Conditions
  • Bacterial Strains: A panel of S. aureus strains should be used, including:
    • Methicillin-sensitive S. aureus (MSSA) ATCC 29213 (quality control strain)
    • Methicillin-resistant S. aureus (MRSA) USA300 (community-associated epidemic strain)
    • Clinical MRSA isolates [6] [7]
  • Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA), prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines [7].
2.2. Test Agent
  • Antibacterial Agent 114: The compound should be solubilized in an appropriate solvent (e.g., DMSO or sterile water) based on its properties and stored at -20°C. A fresh aliquot should be used for each experiment [5] [8].
2.3. Quantitative Assessment of Antibacterial Activity

The following table summarizes the key assays for quantitative evaluation.

Table 1: Summary of Core Antibacterial Efficacy Assays

Assay Key Measured Parameter(s) Significance
Broth Microdilution [7] Minimum Inhibitory Concentration (MIC) Gold standard for determining the lowest concentration that inhibits visible bacterial growth.
Time-Kill Assay [8] Log10 reduction in Colony-Forming Units (CFU)/mL over 24 hours Determines the bactericidal (killing) kinetics and rate of the agent.
Checkerboard Assay [6] Fractional Inhibitory Concentration Index (FICI) Evaluates synergistic, additive, or antagonistic effects when combined with other antibiotics.
2.3.1. Detailed Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Principle: This broth microdilution method determines the lowest concentration of Agent 114 that inhibits the visible growth of S. aureus [7].
  • Procedure:
    • Prepare a stock solution of Agent 114 and perform two-fold serial dilutions in MHB across a 96-well microtiter plate.
    • Adjust bacterial suspensions to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL) and further dilute in MHB to achieve a final inoculum of approximately 5 × 10^5 CFU/mL in each well.
    • Include growth control (bacteria without agent) and sterility control (media only) wells.
    • Incubate the plate at 35°C ± 2°C for 16-20 hours.
    • The MIC is defined as the lowest concentration of Agent 114 that completely prevents visible turbidity.
  • Data Interpretation: MIC values are interpreted with reference to CLSI breakpoints where available [7].
2.3.2. Detailed Protocol: Time-Kill Kinetics Assay
  • Principle: This assay evaluates the rate and extent of bacterial killing by Agent 114 over time [8].
  • Procedure:
    • Exponentially growing S. aureus cultures are exposed to Agent 114 at concentrations of 0.5x, 1x, 2x, and 4x MIC in MHB.
    • Incubate the cultures at 35°C with shaking.
    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours).
    • Serially dilute the aliquots in sterile saline and plate on MHA for viable CFU counting.
    • Plot the log10 CFU/mL versus time for each concentration.
  • Data Interpretation: Bactericidal activity is typically defined as a ≥3 log10 (99.9%) reduction in CFU/mL from the initial inoculum.

The workflow for the core efficacy assays is outlined below.

G Start Inoculum Preparation (0.5 McFarland Standard) A1 Broth Microdilution Assay Start->A1 A2 Time-Kill Assay Start->A2 A3 Checkerboard Assay Start->A3 R1 Determine MIC Value A1->R1 R2 Plot Killing Kinetics (Log CFU vs. Time) A2->R2 R3 Calculate FICI (Synergy/Additivity/Antagonism) A3->R3

2.4. Investigating the Mechanism of Action

Understanding how Agent 114 exerts its antibacterial effect is crucial. The following experiments can probe its mechanism.

Table 2: Assays for Elucidating Mechanism of Action

Target System Assay Key Observation for Active Agent
Cell Membrane Intracellular Protein Leakage [6] Significant increase in extracellular protein concentration.
Reactive Oxygen Species (ROS) Detection [6] Elevated fluorescence from ROS-sensitive probes.
Cell Wall Alkaline Phosphatase (AKP) Activity [6] Marked increase in extracellular AKP levels.
Molecular Docking [6] In silico prediction of binding to target proteins (e.g., PBP2a).
Biofilms Crystal Violet Staining [6] Reduced biomass of pre-formed biofilms.
Metabolic Activity (MTT) Assay [6] Decreased metabolic activity of biofilm-resident cells.
2.4.1. Detailed Protocol: Cell Membrane Permeability (ROS Detection)
  • Principle: A functional cell membrane maintains redox homeostasis. Agents that disrupt membrane integrity can induce lethal accumulation of Reactive Oxygen Species (ROS) [6].
  • Procedure:
    • Treat mid-log phase S. aureus cultures with Agent 114 at 1x and 2x MIC for a defined period.
    • Incubate the treated cells with a fluorescent ROS probe (e.g., DCFH-DA or H2DCFDA) in the dark.
    • Wash the cells to remove excess dye and measure fluorescence intensity using a microplate reader or flow cytometer.
    • Include untreated control and a positive control (e.g., H2O2).
  • Data Interpretation: A significant increase in fluorescence intensity in treated samples compared to the untreated control indicates ROS accumulation and compromised membrane function.
2.4.2. Detailed Protocol: Anti-Biofilm Activity (Crystal Violet Staining)
  • Principle: This assay quantifies the total biofilm biomass and the ability of Agent 114 to prevent its formation or eradicate pre-formed biofilms [6] [2].
  • Procedure:
    • Biofilm Formation: Allow S. aureus to form biofilms on a polystyrene surface (e.g., 96-well plate) for 24-48 hours.
    • Treatment: Treat the pre-formed biofilms with Agent 114 for another 24 hours. For prevention assays, add the agent simultaneously with the inoculum.
    • Staining: Gently wash the wells to remove non-adherent cells. Stain the adherent biofilm with 0.1% crystal violet for 15-20 minutes.
    • Destaining & Quantification: Wash and destain the bound dye with 30% acetic acid. Measure the absorbance of the destained solution at 570-595 nm.
  • Data Interpretation: A lower absorbance in treated wells correlates with reduced biofilm formation or disruption.

The potential mechanisms of action and corresponding detection methods are visualized in the following pathway.

G MoA This compound Sub1 Cell Membrane Disruption MoA->Sub1 Sub2 Cell Wall Synthesis Inhibition MoA->Sub2 Sub3 Biofilm Inhibition MoA->Sub3 Assay1 ROS Detection Assay Sub1->Assay1 Assay2 Protein Leakage Assay Sub1->Assay2 Assay3 Alkaline Phosphatase (AKP) Assay Sub2->Assay3 Assay4 Molecular Docking Sub2->Assay4 Assay5 Crystal Violet Staining Sub3->Assay5 Assay6 MTT Metabolic Assay Sub3->Assay6 Obs1 Observation: ↑ Intracellular ROS Assay1->Obs1 Obs2 Observation: ↑ Extracellular Protein Assay2->Obs2 Obs3 Observation: ↑ Extracellular AKP Assay3->Obs3 Obs4 Observation: Binding to PBP2a/NorA Assay4->Obs4 Obs5 Observation: ↓ Biofilm Biomass Assay5->Obs5 Obs6 Observation: ↓ Metabolic Activity Assay6->Obs6

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro characterization of novel this compound against S. aureus. By systematically determining its MIC, killing kinetics, potential for synergy, and mechanism of action, researchers can comprehensively evaluate its therapeutic potential and guide future development efforts against drug-resistant staphylococcal infections.


References

Comprehensive Application Notes and Protocols for Broth Microdilution Assay of Antibacterial Agent 114

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Broth microdilution assay represents the reference standard method for determining minimum inhibitory concentrations (MICs) of antimicrobial agents, providing critical data for preclinical development of new antibacterial compounds. This standardized approach enables high-throughput screening while maintaining reproducibility across laboratories, making it particularly valuable for evaluating novel agents like Antibacterial Agent 114. The method's miniaturized format significantly reduces reagent consumption and provides considerable savings in materials usage compared to macrobroth or agar dilution methods [1] [2].

The Clinical and Laboratory Standards Institute (CLSI) has established broth microdilution as the recommended method for antimicrobial susceptibility testing due to its precision and adaptability to various antimicrobial agents [2]. This document outlines comprehensive protocols for evaluating this compound against bacterial pathogens, incorporating recent methodological advances including enhanced detection techniques that improve analytical sensitivity for identifying heteroresistant subpopulations [3].

Principle of the Method

The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism (the MIC) through serial two-fold dilutions of the agent in broth media dispensed in microtiter plates. The method relies on the principle of dilution kinetics in liquid medium, which allows direct measurement of concentration-dependent effects on bacterial growth [4] [5].

For this compound, the MIC endpoint is defined as the lowest concentration that completely inhibits visible growth of the test organism after appropriate incubation. Recent advancements have incorporated colorimetric indicators like EZMTT that detect bacterial growth through measurement of metabolic activity, significantly enhancing detection sensitivity to approximately 1.13% growth compared to approximately 10.15% growth detection by conventional visual reading [3].

Materials and Equipment

Laboratory Supplies
  • Sterile 96-well U-bottom microtiter plates
  • Multichannel pipettes (10-100 μL and 20-200 μL ranges)
  • Sterile pipette tips with filters
  • Sterile plasticware (tubes, reservoirs)
  • McFarland standard (0.5) or spectrophotometer
  • Aerobic incubation equipment (35±2°C)
Reagents and Media
  • This compound (lyophilized powder, high purity)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile distilled or deionized water
  • Dimethyl sulfoxide (DMSO) or alternative solvent as needed
  • Quality control strains:
    • Escherichia coli ATCC 25922
    • Pseudomonas aeruginosa ATCC 27853
    • Additional appropriate reference strains based on target pathogens [3]
Specialized Equipment for Enhanced Detection
  • Microplate reader (for colorimetric methods)
  • EZMTT reagent (2-(3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl) benzenesulfonate sodium salt) [3]
  • Automatic liquid dispensing systems (optional for high-throughput applications)

Preparation of Reagents and Supplies

Preparation of this compound Stock Solution
  • Weigh accurately an appropriate quantity of this compound powder.
  • Dissolve in suitable solvent based on solubility characteristics (DMSO, water, or other appropriate solvent).
  • Prepare stock solution at least 10 times the highest concentration to be tested (typically 5120 μg/mL for a final maximum concentration of 512 μg/mL).
  • Filter sterilize the solution using 0.22 μm membrane filter.
  • Aliquot and store at appropriate conditions (-20°C recommended) with stability testing data.
Preparation of Growth Media
  • Prepare CAMHB according to manufacturer instructions.
  • Adjust cation concentrations as specified by CLSI guidelines (Ca²⁺: 20-25 mg/L, Mg²⁺: 10-12.5 mg/L).
  • Verify pH (7.2-7.4 at room temperature).
  • Sterilize by autoclaving at 121°C for 15 minutes.
Preparation of Inoculum
  • Select fresh colonies (18-24 hour growth) from non-selective agar plates.
  • Suspend in sterile saline to match 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL).
  • Verify turbidity spectrophotometrically (625 nm, optical density 0.08-0.13).
  • Dilute suspension in broth medium to achieve final inoculum density of 5×10⁵ CFU/mL.

Experimental Procedures

Microtiter Plate Preparation

Table 1: Preparation of this compound Dilution Series in Microtiter Plate

Well Position A B C D E F G H
Final Concentration (μg/mL) 512 256 128 64 32 16 8 4
Volume of Agent (μL) 100 100 100 100 100 100 100 100
Volume of Inoculum (μL) 100 100 100 100 100 100 100 100

Additional wells should include:

  • Growth control: broth + inoculum only
  • Sterility control: broth only
  • Solvent control: broth + solvent + inoculum
Inoculation and Incubation
  • Prepare dilution series of this compound in CAMHB across the microtiter plate.
  • Add inoculum to all test wells (final volume 200 μL/well).
  • Seal plates with adhesive covers to prevent evaporation.
  • Incubate at 35±2°C for 16-20 hours (standard incubation) under aerobic conditions.
  • Maintain humidity during incubation to prevent evaporation.
Reading and Interpretation
  • Examine plates after standard incubation period against a white background.
  • Record MIC as the lowest concentration of this compound that completely inhibits visible growth.
  • For enhanced detection, add EZMTT reagent (1× final concentration) and incubate for additional 15-30 minutes before reading at OD₄₅₀nm [3].
  • Compare test wells with growth control wells for accurate determination.

Quality Control Procedures

Table 2: Quality Control Strains and Expected MIC Ranges for Reference Antimicrobial Agents

QC Strain Reference Antimicrobial Agent Expected MIC Range (μg/mL) Incubation Conditions
E. coli ATCC 25922 Ciprofloxacin 0.004-0.015 35±2°C, 16-20 hours
P. aeruginosa ATCC 27853 Gentamicin 0.5-2.0 35±2°C, 16-20 hours
S. aureus ATCC 29213 Oxacillin 0.12-0.5 35±2°C, 16-20 hours
E. faecalis ATCC 29212 Ampicillin 0.5-2.0 35±2°C, 16-20 hours

Quality control requirements:

  • Test QC strains weekly or with each new batch of plates or media
  • Document all QC results with investigation of out-of-range values
  • Verify inoculum density by periodic colony counts
  • Maintain temperature records for incubation conditions

Data Analysis and Interpretation

MIC Determination and Reporting
  • Record raw MIC values for each test isolate.
  • Categorize results according to established breakpoints when available.
  • Calculate essential agreement when comparing methods (within ±1 two-fold dilution).
  • Determine categorical agreement (susceptible, intermediate, resistant) based on breakpoints.
Advanced Data Analysis

For research applications:

  • Calculate MIC₅₀ and MIC₉₀ (MICs inhibiting 50% and 90% of isolates, respectively)
  • Generate time-kill curves for dynamic analysis of antibacterial activity
  • Perform statistical analyses using appropriate methods (e.g., Mann-Whitney U test, Kruskal-Wallis test)

Method Comparison and Validation

Table 3: Comparison of Broth Microdilution with Alternative Antimicrobial Susceptibility Testing Methods

Method Agreement with BMD Advantages Limitations
Agar Dilution 78.7% within 1 log₂ dilution [5] Suitable for fastidious organisms, multiple isolates tested simultaneously Labor-intensive, time-consuming, not suitable for automation
E-test 90.0% within 1 log₂ dilution [5] Simple to perform, provides MIC values, suitable for fastidious organisms Costly for high-throughput, potential oxygen sensitivity for some agents
Disk Diffusion Categorical agreement only Inexpensive, simple to perform and interpret, flexible No MIC value, influenced by inoculation density and medium composition
Automated Systems (VITEK) Variable categorical agreement Rapid results, standardized, minimal technical time Limited concentration range, higher equipment costs
Validation of Modified Methods

For specialized applications, validation parameters should include:

  • Specificity and sensitivity: 100% achievable with proper optimization [1]
  • Intra-assay and inter-assay precision: ≤5% CV for colorimetric methods [3]
  • Linearity of detection: r²≥0.99 for spectrophotometric methods
  • Limit of detection: Approximately 5×10⁴ CFU/mL for standard method, enhanced to <5% growth for EZMTT method [3]

Troubleshooting Guide

Table 4: Common Issues and Resolution in Broth Microdilution Testing

Problem Potential Causes Solutions
Trailing endpoints Inoculum density too high, improper incubation Standardize inoculum preparation, read endpoints at specified time
Poor reproducibility between tests Inconsistent inoculum preparation, temperature fluctuations Implement rigorous QC, verify equipment calibration
Solvent toxicity Excessive solvent concentration, improper dilution Optimize solvent concentration, include solvent controls
Contamination Non-sterile techniques, contaminated media Aseptic technique verification, media sterility testing
Evaporation during incubation Improper sealing, low humidity Use proper sealing methods, maintain humidified incubation

Applications and Case Studies

Research and Development Applications

The broth microdilution method for this compound is applicable in multiple research contexts:

  • Determination of baseline susceptibility of clinical isolates prior to clinical trials
  • Surveillance studies monitoring development of resistance
  • Structure-activity relationship studies of analog compounds
  • Combination studies with other antimicrobial agents
  • Time-kill assays for bactericidal activity determination
Recent Methodological Advances

Recent innovations have significantly enhanced the capabilities of broth microdilution methods:

  • EZMTT-based detection improves sensitivity 5- to 20-fold compared to conventional visual reading, enabling detection of heteroresistant subpopulations [3]
  • Adaptation for challenging compounds including essential oils and plant phenolics through emulsion stabilization with additives like Tween 80 [1] [2]
  • Food model applications allowing direct testing in complex matrices like fruit juices [2]
  • High-throughput automation compatible with robotic liquid handling systems

Experimental Workflow Visualization

G Broth Microdilution Workflow for this compound Start Begin Assay Preparation PrepAgent Prepare this compound Stock Solution (5120 µg/mL) Start->PrepAgent PrepMedia Prepare Cation-Adjusted Mueller-Hinton Broth Start->PrepMedia Dilution Prepare Serial Two-Fold Dilutions in Microplate PrepAgent->Dilution PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) PrepMedia->PrepInoculum PrepMedia->Dilution Inoculation Add Bacterial Inoculum to Microplate Wells (5×10⁵ CFU/mL) PrepInoculum->Inoculation QC Perform Quality Control with Reference Strains PrepInoculum->QC Dilution->Inoculation Incubation Incubate at 35±2°C for 16-20 Hours Inoculation->Incubation Reading Read MIC Endpoints (Visual or Spectrophotometric) Incubation->Reading Analysis Analyze and Interpret MIC Data Reading->Analysis QC->Analysis

Method Selection Decision Framework

G Method Selection Decision Framework Start Define Testing Requirements HighThroughput High-Throughput Needed? Start->HighThroughput MICValue Exact MIC Value Required? HighThroughput->MICValue No BMD Broth Microdilution (Ideal for exact MIC, high-throughput) HighThroughput->BMD Yes Resources Limited Resources Available? MICValue->Resources No MICValue->BMD Yes SpecialNeeds Special Detection Needs? Resources->SpecialNeeds No DiskDiffusion Disk Diffusion (Cost-effective screening) Resources->DiskDiffusion Yes AgarDilution Agar Dilution (Suitable for fastidious organisms) SpecialNeeds->AgarDilution Fastidious organisms ETest E-test (Simple MIC determination) SpecialNeeds->ETest Simple MIC needed EnhancedBMD Enhanced Broth Microdilution (with EZMTT for sensitivity) SpecialNeeds->EnhancedBMD Heteroresistance detection

References

Application Notes: Standardized Disk Diffusion Susceptibility Testing

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Principle The disk diffusion test, known as the Kirby-Bauer method, is a foundational phenotypic technique in clinical microbiology. It assesses the in vitro susceptibility of bacterial isolates to antimicrobial agents. The principle involves placing a paper disk impregnated with a specific concentration of an antibiotic onto an agar plate seeded with the test bacterium. After incubation, the diameter of the zone of inhibition around the disk is measured in millimeters. This zone size is inversely correlated with the susceptibility of the microorganism to the drug, providing a reliable predictor of clinical efficacy [1].

2. Key Materials and Reagent Setup Proper standardization is critical for reliable and reproducible results.

  • Agar Media: Mueller-Hinton Agar (MHA) is the standard for non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae or Haemophilus influenzae, supplemented media are required [1].
  • Antimicrobial Disks: Use commercially available, high-quality disks stored desiccated at -20°C or 2-8°C until use. The potency and stability of the disk are paramount.
  • Bacterial Inoculum: Prepare a standardized suspension of the test bacterium, adjusted to a 0.5 McFarland standard, equivalent to approximately 1-2 x 10^8 Colony Forming Units (CFU)/mL [1].
  • Quality Control (QC) Strains: Include appropriate reference strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853) in each run to monitor reagent performance and procedural accuracy [1] [2].

Detailed Experimental Protocol

Workflow for Disk Diffusion Testing The following diagram outlines the key steps in the disk diffusion testing process:

Start Start Test Preparation A1 Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->A1 A2 Inoculate Mueller-Hinton Agar Plate A1->A2 A3 Apply Antibiotic Disks A2->A3 A4 Incubate 16-18 hours at 35±2°C A3->A4 A5 Measure Zone Diameter (mm) A4->A5 A6 Interpret Results (S, I, R) A5->A6 End Report Results A6->End A7 QC with Reference Strains A7->A2 Concurrently

Step-by-Step Methodology

  • Inoculum Preparation: Using a sterile loop, select 3-5 well-isolated colonies of the test bacterium from an overnight culture. Suspend them in a suitable broth or saline and vortex thoroughly. Adjust the turbidity of the suspension to match the 0.5 McFarland standard [1].
  • Inoculation: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum. Remove excess fluid by rotating the swab against the inner wall of the tube. Swab the entire surface of the MHA plate in three directions (rotating the plate approximately 60° each time) to ensure confluent growth [1].
  • Disk Application: Allow the plate to dry for a few minutes. Using sterile forceps or an automated dispenser, place the appropriate antimicrobial disks firmly onto the agar surface. Disks should be spaced 24 mm center-to-center to prevent overlapping zones of inhibition [1].
  • Incubation: Invert the plates and incubate in an ambient air incubator at 35±2°C for 16-18 hours. For certain fastidious organisms, a longer incubation (up to 24 hours) or a CO2-enriched atmosphere may be necessary [1].
  • Reading Results: After incubation, examine the plate for confluent growth. Using a ruler, caliper, or an automated zone scanner, measure the diameter of each complete zone of inhibition to the nearest millimeter. Hold the plate against a dark, non-reflective background for accurate measurement [1].

Data Interpretation and Analysis

1. Interpretation Logic The measured zone diameter is interpreted using established breakpoints. The logic for this decision-making process, which can be applied once specific criteria for an agent are known, is as follows:

Start Measured Zone Diameter (mm) Q1 Is diameter ≥ Susceptible (S) breakpoint? Start->Q1 Q2 Is diameter ≥ Intermediate (I) breakpoint? Q1->Q2 No Result_S Report: Susceptible (S) Q1->Result_S Yes Result_I Report: Intermediate (I) Q2->Result_I Yes Result_R Report: Resistant (R) Q2->Result_R No

2. Data Recording Table Record all data systematically. The table below is a template where specific breakpoints for "antibacterial agent 114" would be inserted once available from CLSI or FDA guidelines [2].

Table 1: Disk Diffusion Test Results and Interpretation

Bacterial Isolate ID Antibacterial Agent Zone Diameter (mm) Interpretation (S/I/R) QC Strain Result (mm) Within QC Range? (Y/N)
E. coli 001 Agent 114 [Insert Value] [Insert Category] E. coli ATCC 25922: [Insert Value] Y/N
S. aureus 002 Agent 114 [Insert Value] [Insert Category] S. aureus ATCC 25923: [Insert Value] Y/N
P. aeruginosa 003 Agent 114 [Insert Value] [Insert Category] P. aeruginosa ATCC 27853: [Insert Value] Y/N

Quality Assurance and Troubleshooting

1. Quality Control (QC)

  • Perform QC using standard strains with each batch of tests or as recommended by regulatory bodies (e.g., CLSI, FDA) [2].
  • The measured zone diameters for QC strains must fall within the established published limits. Results are invalid if QC fails, necessitating investigation and repetition of the test [1] [2].

2. Common Issues and Resolution

  • No Zone of Inhibition: May indicate a resistant organism or, if the QC strain also shows no zone, a potential issue with disk potency or application.
  • Swarming or Hazy Zones: Can occur with Proteus spp. or other motile organisms. Ensure the agar surface is not overly wet before disk application.
  • Double Zones: May be caused by the presence of multiple bacterial populations or specific resistance mechanisms (e.g., inducible clindamycin resistance in staphylococci). Further investigation is required.

Advanced Applications: Normalized Interpretation

For comparative surveillance studies where standard breakpoints may not be established, advanced statistical methods like Normalized Resistance Interpretation (NRI) can be employed. This method uses the distribution of zone diameters from the laboratory's own data to define the population of susceptible strains internally. Resistance is then set at a defined statistical distance (e.g., below 3 standard deviations) from the calculated mean of this ideal susceptible population. This approach is independent of differences in MIC limits and zone breakpoints and does not require reference strains, making it valuable for calibrating tests across different laboratories [3] [4].

References

Comprehensive Application Notes and Protocols for Antimicrobial Susceptibility Testing (AST) of Antibacterial Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing (AST) represents a critical component in the global fight against antimicrobial resistance (AMR), which causes approximately 4.95 million deaths annually worldwide according to recent estimates. [1] The primary objective of AST is to determine the minimum inhibitory concentration (MIC) of antibacterial agents against pathogenic microorganisms, providing clinicians with essential data to guide targeted therapeutic interventions. This process is fundamental to antimicrobial stewardship programs, which aim to optimize antibiotic use, improve patient outcomes, and curb the emergence and spread of resistant strains. The significance of AST has grown exponentially as AMR continues to escalate, with the World Health Organization identifying it as one of the greatest threats to global health. [2]

The evolution of AST methodologies has progressed from traditional phenotypic approaches to increasingly sophisticated technologies that substantially reduce turnaround times while improving accuracy and detection limits. Current innovations focus on rapid phenotypic profiling and hypothesis-free genotypic methods that can provide results within hours rather than days, enabling clinicians to transition from broad-spectrum empiric therapy to targeted treatments more quickly. [1] This document provides comprehensive application notes and detailed experimental protocols for AST of antibacterial agents, with particular emphasis on standardized methodologies, emerging technologies, and implementation frameworks suitable for research and clinical settings. These protocols are designed to support researchers, scientists, and drug development professionals in generating reliable, reproducible susceptibility data for both established and novel antibacterial compounds.

Table: Comparison of Conventional AST Methods

Method Type Time to Result Key Advantages Primary Limitations
Broth Microdilution 16-24 hours Gold standard, quantitative MIC data Labor-intensive, requires prior isolation
Agar Dilution 16-20 hours Suitable for multiple isolates simultaneously Preparation intensive, less flexible
Disk Diffusion 16-18 hours Simple, cost-effective, flexible Qualitative only, subjective interpretation
Gradient Diffusion 16-18 hours Quantitative MIC, simple execution Higher cost per test than disk diffusion

Traditional AST Methods and Protocols

Broth Microdilution Method

Broth microdilution (BMD) remains the reference standard method for antimicrobial susceptibility testing recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [3] [2] This method provides quantitative MIC data essential for establishing interpretive breakpoints for novel antibacterial agents. The BMD protocol involves preparing two-fold serial dilutions of antibacterial agents in cation-adjusted Mueller-Hinton broth (CAMHB) within 96-well microtiter plates, followed by inoculation with standardized bacterial suspensions and incubation under controlled conditions.

Experimental Protocol for Broth Microdilution:

  • Antibacterial Agent Preparation: Prepare stock solutions of antibacterial agents at appropriate concentrations based on solubility characteristics and expected MIC ranges. Perform two-fold serial dilutions in CAMHB to create a concentration range that brackets the expected MIC, typically from 0.03 μg/mL to 128 μg/mL. [3] Distribute 100 μL of each dilution into wells of sterile 96-well microtiter plates. Include growth control wells (antibacterial agent-free medium) and sterility controls (uninoculated medium).

  • Bacterial Inoculum Standardization: Select 3-5 well-isolated colonies of the test organism from fresh (18-24 hour) agar plates. Suspend colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL for most organisms). [3] Dilute the suspension in CAMHB to achieve a final inoculum density of 5 × 10^5 CFU/mL in each well. Add 100 μL of the standardized inoculum to each well except sterility controls.

  • Incubation and MIC Determination: Seal plates to prevent evaporation and incubate at 35±2°C for 16-20 hours under ambient atmosphere (extend to 24 hours for fastidious organisms). [2] Following incubation, examine plates for visible growth. The MIC is defined as the lowest concentration of antibacterial agent that completely inhibits visible growth of the organism. Compare results against quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) with established MIC ranges to ensure assay validity. [3]

Agar-Based Methods

Agar dilution and disk diffusion methods represent foundational approaches for AST, particularly useful for testing multiple bacterial isolates against a single antibacterial agent concentration or for screening purposes during early drug development. The agar dilution method allows simultaneous testing of multiple bacterial isolates against set concentrations of antibacterial agents incorporated into agar medium, while disk diffusion provides a qualitative assessment of susceptibility based on inhibition zone diameters. [2]

Experimental Protocol for Agar Dilution:

  • Preparation of Antibacterial-Containing Agar Plates: Prepare Mueller-Hinton agar (MHA) according to manufacturer instructions. Add antibacterial agents to molten agar (cooled to 45-50°C) at predetermined concentrations based on CLSI/EUCAST guidelines or preliminary MIC data. Pour ~25 mL of the antibacterial-containing agar into sterile Petri dishes (100 mm diameter) on a level surface. Include drug-free control plates. Store plates at 4°C for up to 72 hours (unless stability data support longer storage). [2]

  • Inoculum Application and Incubation: Prepare bacterial suspensions as described for BMD (0.5 McFarland standard). Using a multi-pronged inoculator or calibrated loop, spot 1-2 μL of each bacterial suspension (containing approximately 10^4 CFU) onto the agar surface. Inoculate up to 36 spots per plate. Allow inoculum to absorb completely before inverting plates and incubating at 35±2°C for 16-20 hours. [2]

  • Interpretation of Results: Following incubation, examine plates for bacterial growth. The MIC endpoint is the lowest antibacterial concentration that inhibits visible growth or yields only a single colony or faint haze. Compare results with quality control organisms to ensure validity. For novel antibacterial agents, establish a correlation with broth microdilution MICs using a diverse set of bacterial isolates to ensure consistency between methods.

Advanced Phenotypic AST Methods

Enhanced Sensitivity Methods (EZMTT)

The optimized Easy and Zooming MTT (EZMTT) method represents a significant advancement in phenotypic AST through its dramatically enhanced detection sensitivity for bacterial growth. This method demonstrates a 5- to 20-fold improvement in sensitivity compared to conventional broth microdilution, with a detection limit of approximately 1.13% ± 0.30% bacterial growth versus approximately 10.15% ± 4.70% for the BMD method. [3] This enhanced sensitivity enables detection of heteroresistant subpopulations that would otherwise remain undetected by conventional methods, addressing a critical limitation in AST that can lead to therapeutic failure.

Experimental Protocol for EZMTT-Based AST:

  • Reagent Preparation and Plate Configuration: Prepare EZMTT reagent according to manufacturer specifications (Hangzhou Hanjing Bioscience) and dilute to 1× working concentration in CAMHB. [3] Prepare antibacterial agent dilutions in two plate formats: (1) GN#1-3 plates containing two-fold serial dilutions of 23 antibacterial agents for full MIC determination, and (2) GN plates containing antibacterial agents at concentrations corresponding to CLSI breakpoints for categorical susceptibility testing.

  • Inoculation and Incubation: Prepare bacterial inoculum as described in Section 2.1. Dilute the 0.5 McFarland standard suspension 1:200 in CAMHB containing 1× EZMTT indicator. [3] Add 100 μL of the bacterial-EZMTT mixture to each well of the prepared antibacterial dilution plates using an automated liquid dispenser. Incubate plates at 35±2°C for 16-20 hours without agitation.

  • Measurement and Interpretation: Following incubation, measure absorbance at 450 nm using a microplate reader. Calculate percentage growth relative to antibacterial-free growth controls. For heteroresistance detection, compare growth patterns at sub-MIC concentrations to parent strains. The EZMTT method has demonstrated 98.94% positive compliance and 99.58% negative compliance with BMD results, with kappa values of 0.981 (95% CI: 0.974-0.988) across 205 clinical Gram-negative bacterial samples. [3]

Table: Performance Comparison of EZMTT vs. Conventional Methods for Detecting Heteroresistance

Method Detection Limit Detection Rate for KP007 Subpopulations Time to Result Key Advantage
EZMTT ~1.13% growth 100% 16-20 hours Superior sensitivity for heteroresistance
Broth Microdilution ~10.15% growth 77% 16-20 hours Gold standard reference
VITEK Automated System >20% growth <44% 4-8 hours Rapid, automated processing
Electrochemical and Rapid Phenotypic Methods

Electrochemical AST methods represent cutting-edge approaches that substantially reduce turnaround times while maintaining phenotypic relevance. These methods typically employ screen-printed electrodes (SPEs) incorporated into 3D-printed microfluidic devices to create closed-system environments that minimize evaporation and enable real-time monitoring of bacterial metabolic activity. [4] The approach combines electrochemical impedance spectroscopy (EIS) with differential pulsed voltammetry (DPV) measurements of resazurin reduction, allowing detection of bacterial metabolism at concentrations as low as 1000 CFU/mL directly from serum samples without pre-culture. [4]

Experimental Protocol for Electrochemical AST:

  • Device Preparation and Inoculation: Embed commercial screen-printed electrodes into 3D-printed microfluidic chambers designed for aerobic or anaerobic conditions. [4] Prepare serum samples spiked with clinically relevant pathogens at concentrations of 1000 CFU/mL. Dilute samples 1:10 in appropriate culture medium containing resazurin (0.025-0.25 mM). Load 100-200 μL of the prepared sample into the electrochemical chambers.

  • Electrochemical Measurements and Antibacterial Exposure: Conduct baseline EIS measurements across a frequency range of 0.1 Hz to 100 kHz at 10 mV amplitude. [4] Add antibacterial agents at predetermined concentrations (e.g., based on CLSI breakpoints). Incubate at 35±2°C with periodic EIS and DPV measurements. For DPV, use parameters: potential range from -0.8 V to -0.2 V, pulse amplitude of 50 mV, pulse width of 50 ms, and scan rate of 20 mV/s. [4]

  • Data Analysis and MIC Determination: Monitor the increase in resorufin reduction peak at approximately -0.5 V (vs. Ag/AgCl reference) as an indicator of bacterial metabolic activity. [4] Calculate MIC values as the lowest antibacterial concentration that inhibits the development of the resorufin reduction peak compared to growth controls. This method achieves 94.44% sensitivity and 95.83% specificity with time-to-results of 5-10 hours from sample collection, significantly faster than conventional methods. [4]

Microscopy and Spectrometry-Based Methods

Advanced instrumentation methods including matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) spectrometry and Fourier transform infrared (FTIR) spectroscopy have emerged as powerful tools for rapid AST. These approaches enable bacterial identification and resistance detection through analysis of molecular profiles and metabolic signatures, often providing results within hours rather than days. [2] While these methods require specialized equipment, they offer the advantage of high-throughput analysis and the potential for integration with existing laboratory workflows.

Experimental Protocol for MALDI-TOF MS AST:

  • Sample Preparation and Antibacterial Exposure: Prepare bacterial suspensions (0.5 McFarland standard) from fresh colonies and expose to antibacterial agents at breakpoint concentrations for 2-4 hours. [2] Include untreated growth controls. Following exposure, centrifuge aliquots (1 mL) at 13,000 × g for 2 minutes and wash pellets with distilled water.

  • Protein Extraction and Target Spotting: Resuspend bacterial pellets in 25 μL of 70% formic acid and mix with equal volumes of accentonitrile. Centrifuge at 13,000 × g for 2 minutes to pellet debris. Spot 1 μL of supernatant onto a MALDI target plate and allow to air dry. Overlay each spot with 1 μL of α-cyano-4-hydroxycinnamic acid matrix solution in 50% acetonitrile/2.5% trifluoroacetic acid. [2]

  • Spectral Acquisition and Analysis: Acquire mass spectra in linear positive mode across the m/z 2000-20000 range using a MALDI-TOF mass spectrometer. [2] Compare spectra from antibacterial-exposed bacteria to untreated controls, focusing on changes in ribosomal protein profiles that indicate bacterial response to antibacterial pressure. Method validation should include comparison with reference BMD results to establish interpretive criteria.

Genotypic AST Methods

Whole Genome Sequencing Approaches

Whole genome sequencing (WGS) represents a powerful hypothesis-free approach for detecting antimicrobial resistance genes and mechanisms without prior cultivation. This method enables comprehensive resistance profiling by identifying known resistance determinants and potentially predicting novel resistance mechanisms through analysis of genetic mutations and horizontal gene transfer events. [2] [1] WGS-based AST has demonstrated approximately 91.7% concordance with phenotypic broth microdilution methods, though challenges remain in interpreting genotypic-phenotypic discrepancies. [1]

Experimental Protocol for WGS-Based AST:

  • DNA Extraction and Library Preparation: Extract high-quality genomic DNA from bacterial isolates using validated extraction kits. Assess DNA purity and quantity using spectrophotometry (A260/A280 ratio of ~1.8-2.0) and fluorometry. Prepare sequencing libraries using Illumina-compatible or Nanopore-compatible kits according to manufacturer specifications. For Nanopore sequencing, prioritize rapid sequencing kits to minimize processing time. [2]

  • Sequencing and Bioinformatic Analysis: Perform sequencing using established platforms (Illumina, Nanopore). For rapid AST applications, Nanopore technology offers advantages in real-time data analysis and shorter turnaround times. [1] Process raw sequencing data through established bioinformatic pipelines: quality filtering, assembly (when necessary), and annotation. Compare sequences against curated AMR databases (e.g., CARD, ResFinder, ARG-ANNOT) to identify resistance determinants.

  • Resistance Prediction and Interpretation: Correlate identified resistance genes with established resistance phenotypes. For novel antibacterial agents, establish genotypic-phenotypic correlations using diverse bacterial isolates with known susceptibility profiles. Interpret results in the context of bacterial taxonomy, gene expression levels, and resistance mechanism conservation across related species. Importantly, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has stated that evidence for WGS as a standalone AST tool remains insufficient for clinical decision making, emphasizing the continued need for phenotypic verification. [1]

PCR-Based Methods

Polymerase chain reaction (PCR) and its variants remain workhorse techniques for targeted detection of specific antimicrobial resistance genes. These methods offer advantages in speed, sensitivity, and specificity for known resistance determinants, making them particularly valuable for surveillance studies and rapid screening during antibacterial agent development. [2] Recent advancements including high-throughput quantitative PCR (HT-qPCR) enable simultaneous investigation of hundreds of antimicrobial resistance genes across multiple samples, providing comprehensive resistance profiles.

Experimental Protocol for HT-qPCR ARG Detection:

  • Primer Design and Validation: Design primers targeting antimicrobial resistance genes relevant to the antibacterial agent under investigation. Prioritize conserved regions of resistance genes and validate specificity in silico against public databases. Include controls for amplification efficiency (85-115%) and primer specificity (single melting curve peak). [2]

  • Sample Preparation and Amplification: Extract DNA from bacterial cultures or complex samples using optimized extraction protocols. For absolute quantification, include standard curves with known copy numbers of target genes. Perform HT-qPCR in 384-well formats using SYBR Green or TaqMan chemistry. Use cycling parameters: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute, with fluorescence acquisition. [2]

  • Data Analysis and Interpretation: Analyze amplification curves to determine cycle threshold (Ct) values. For quantitative applications, calculate gene copy numbers using standard curves. Normalize results to 16S rRNA gene copies or total DNA content when comparing across samples. Establish cutoff values for gene detection based on negative controls and determine the clinical relevance of detected resistance genes through correlation with phenotypic susceptibility data.

Implementation Guidelines and Future Perspectives

Regulatory Validation and Quality Assurance

Robust validation of AST methods is essential for generating reliable data for both regulatory submissions and clinical decision-making. When implementing AST methods for novel antibacterial agents, developers should adhere to guidelines established by CLSI and EUCAST, which provide standardized frameworks for method verification and validation. [2] [1] For regulatory clearance, technologies typically require demonstration of essential agreement (MIC within ±1 two-fold dilution of reference method) and categorical agreement (same susceptibility interpretation as reference method) exceeding 90% with minimal very major errors (<3%) and major errors (<3%). [1]

Quality Assurance Protocol:

  • Quality Control Strains: Include appropriate quality control strains with established MIC ranges in each testing run. Common reference strains include E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213, and Enterococcus faecalis ATCC 29212. [3]

  • Method Comparison Studies: Perform method comparison against reference BMD using a diverse panel of ≥100 bacterial isolates representing target species with various resistance mechanisms. Include isolates with known resistance phenotypes to challenge the method's detection capabilities. [1]

  • Data Documentation and Reporting: Maintain comprehensive records of all validation data, including raw results, calculated MICs, quality control results, and any deviations from established protocols. For publication and regulatory submissions, follow established guidelines for AST method reporting to ensure transparency and reproducibility.

Technology Selection Framework

Selecting appropriate AST methods requires careful consideration of multiple factors, including application context, required turnaround time, available resources, and regulatory requirements. The following framework provides guidance for method selection based on specific use cases:

  • Research and Early Development: During early antibacterial discovery, prioritize high-throughput methods such as broth microdilution in 384-well formats or HT-qPCR for resistance gene screening. These approaches enable rapid screening of compound libraries against diverse bacterial panels.

  • Preclinical Development: As candidates advance, implement reference BMD methods complemented by advanced phenotypic methods like EZMTT to detect heteroresistance. This phase should include comprehensive testing against clinically relevant strains with characterized resistance mechanisms.

  • Clinical Trial Support: For clinical trials, implement regulatory-compliant AST methods that align with CLSI/EUCAST standards. Consider integrating rapid methods like electrochemical AST or MALDI-TOF MS to provide timely data for patient enrollment or treatment monitoring.

  • Clinical Diagnostics: In diagnostic settings, prioritize automated, standardized platforms with regulatory clearance that align with laboratory workflow requirements. Consider turnaround time, hands-on time, and cost-effectiveness when selecting platforms for routine use.

Table: Technology Readiness Levels of Selected AST Methods

Method Technology Readiness Level Key Innovations Typical Time-to-Result
Broth Microdilution 9 (Fully commercialized) Reference standard 16-24 hours after isolation
Disk Diffusion 9 (Fully commercialized) Simplicity, cost-effectiveness 16-18 hours after isolation
EZMTT Enhancement 7-8 (Clinical validation) 5-20x sensitivity improvement 16-20 hours after isolation
Electrochemical AST 6-7 (Prototype clinical testing) Direct serum testing, rapid results 5-10 hours from sample
WGS-Based Prediction 5-6 (Limited clinical use) Hypothesis-free, comprehensive 6-48 hours after isolation
Future Directions and Emerging Trends

The field of antimicrobial susceptibility testing continues to evolve rapidly, with several promising trends shaping future development. Integration of microfluidics and lab-on-a-chip technologies enables miniaturization of AST platforms, reducing reagent consumption and facilitating point-of-care testing. [2] Artificial intelligence and machine learning approaches are being applied to analyze complex data from rapid AST methods, improving accuracy and enabling prediction of resistance evolution. Additionally, single-cell analysis techniques offer potential for understanding heteroresistance dynamics and detecting rare resistant subpopulations that conventional methods miss.

The growing emphasis on antimicrobial stewardship and the One Health approach to resistance containment underscores the importance of continued innovation in AST methodologies. [2] [1] Future AST platforms will likely focus on further reducing turnaround times, increasing automation, and enhancing accessibility in resource-limited settings. As novel antibacterial agents with unique mechanisms of action emerge, parallel development of companion diagnostic AST methods will be essential for optimizing their clinical use and preserving their effectiveness against evolving resistance threats.

Visual Appendix: Experimental Workflows

ASTWorkflow cluster_legend Method Classification start Sample Collection (Blood, Urine, etc.) culture Culture/Isolation (18-24 hours) start->culture method_select Method Selection culture->method_select bmd Broth Microdilution (16-24 hours) method_select->bmd Reference agar Agar Dilution (16-20 hours) method_select->agar Multiple isolates disk Disk Diffusion (16-18 hours) method_select->disk Screening ezmtt EZMTT Method (16-20 hours) method_select->ezmtt Heteroresistance electrochemical Electrochemical AST (5-10 hours) method_select->electrochemical Rapid result genomic Genotypic Methods (6-24 hours) method_select->genomic Resistance genes mic MIC Determination bmd->mic agar->mic disk->mic ezmtt->mic electrochemical->mic interp Interpretation (CLSI/EUCAST) genomic->interp Direct prediction mic->interp report AST Report interp->report legend_traditional Traditional Methods legend_advanced Advanced Methods legend_common Common Steps legend_decision Decision Point

Diagram 1: Comprehensive AST Workflow Selection. This diagram illustrates the decision pathway for selecting appropriate antimicrobial susceptibility testing methods based on specific application requirements, showing traditional and advanced methods with their typical timeframes.

References

Chemical and Biological Profile of Antibacterial Agent 114

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known chemical and biological data for Antibacterial Agent 114, also identified as "compound 1" [1].

Property Description / Value
CAS Number 2733391-71-2 [1]
Molecular Formula C({19})H({14})N(_{4})O [1]
Molecular Weight 314.34 g/mol [1]
Biological Activity Potent antibacterial agent [1]
Research Use For research use only. Not for human consumption [1]

Known Antibacterial Activity

The primary available data for this compound is its Minimum Inhibitory Concentration (MIC) against a panel of bacterial microorganisms, as provided by the supplier [1]. The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. These values are summarized in the table below.

Bacterial Microorganism MIC (μM)
Pseudomonas aeruginosa 625
Bacillus subtilis 625
Escherichia coli 625
Enterococcus faecalis 625
Salmonella typhimurium 625
Streptococcus mutans 1250
Staphylococcus aureus 1250

Source: MedChemExpress (2025) [1]

Proposed Experimental Workflow for Characterization

Given the absence of a specific protocol, the following workflow outlines a general approach for the initial characterization of a novel antibacterial agent. You can adapt this framework for this compound.

Start Start: Novel Antibacterial Agent A Initial Susceptibility Screening (e.g., Broth Microdilution) Start->A B Determine Minimum Inhibitory Concentration (MIC) A->B C Time-Kill Kinetics Assay B->C D Cytotoxicity Assessment on Mammalian Cell Lines C->D E Mechanism of Action Studies D->E F Data Analysis and Conclusion E->F

Stage 1: Initial Susceptibility Screening
  • Objective: To confirm the compound's antibacterial activity against a standard panel of Gram-positive and Gram-negative bacteria [2] [3].
  • Proposed Method: Broth Microdilution Method, a standard for MIC determination [4].
    • Prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
    • Standardize the bacterial inoculum to approximately (5 \times 10^5) CFU/mL and add to each well.
    • Include growth control (bacteria, no compound) and sterility control (medium only) wells.
    • Incubate the plate at (35-37^\circ C) for 16-20 hours.
    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Stage 2: Time-Kill Kinetics Assay
  • Objective: To determine whether the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and to study the rate of killing [5].
  • Proposed Method:
    • Expose a high-density bacterial culture (e.g., (10^6) CFU/mL) to the compound at concentrations like 1xMIC and 4xMIC.
    • Incubate the culture flasks under constant agitation.
    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 24 hours), remove samples.
    • Serially dilute the samples and plate them onto agar plates to enumerate viable bacteria (Colony Forming Units, CFU/mL).
    • Plot the log(_{10}) CFU/mL versus time to generate a time-kill curve.
Stage 3: Cytotoxicity Assessment
  • Objective: To evaluate the preliminary safety profile by assessing the compound's toxicity toward mammalian cells.
  • Proposed Method:
    • Culture mammalian cell lines (e.g., HEK-293 or HepG2) in 96-well plates.
    • Treat the cells with a range of concentrations of this compound for 24-48 hours.
    • Use a cell viability assay like the MTT or AlamarBlue assay to measure metabolic activity.
    • Calculate the half-maximal cytotoxic concentration (CC({50})). A high CC({50}) value relative to the MIC indicates a potentially favorable selectivity index.
Stage 4: Mechanism of Action Studies
  • Objective: To identify the bacterial target or pathway affected by the compound.
  • Proposed Approaches:
    • Cell Morphology Studies: Use transmission electron microscopy (TEM) to observe changes in cell structure, such as cell wall thinning or membrane disruption [5].
    • Resistance Development Studies: Serially passage bacteria in sub-inhibitory concentrations of the compound to see if resistance develops rapidly, which can offer indirect clues about the target [6].
    • Computer-Aided Drug Discovery (CADD): Use molecular docking to predict the compound's binding affinity to known essential bacterial proteins [7].

Important Considerations for Research

  • Handling and Storage: The compound should be stored under the recommended conditions provided by the supplier. Always refer to the Certificate of Analysis for specific handling instructions [1].
  • Beyond MIC: The MIC is a starting point. Further studies, including those on biofilm eradication and efficacy in animal infection models, are crucial for comprehensive evaluation [2] [3].
  • Innovative Strategies: The field is moving towards non-traditional approaches, such as antibiotic potentiators, bacteriophage therapy, and antimicrobial peptides, which could be relevant for future development of this agent [2] [6] [3].

How to Proceed Given Limited Data

The scarcity of peer-reviewed literature on this compound means researchers should:

  • Verify Supplier Data: Treat the provided MIC data as preliminary and confirm all results through independent experiments.
  • Adopt Standard Protocols: Follow established guidelines for antimicrobial susceptibility testing (e.g., from CLSI or EUCAST) to ensure results are reproducible and comparable.
  • Conduct Broad Profiling: Prioritize experiments to fully characterize the compound's pharmacokinetics, toxicity, and mechanism of action.

References

Application Note: Standardized Assays for Characterizing Novel Antibacterial Agents

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the in-vitro evaluation of novel antibacterial agents, utilizing methods standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [1] [2]. The following workflows and tables guide the characterization of antibacterial activity and minimum inhibitory concentration (MIC).

Key Antibacterial Susceptibility Testing Methods

The table below summarizes the core qualitative and quantitative methods used for initial antibacterial screening.

Method Principle Key Output Primary Application Advantages Disadvantages
Disk/Well Diffusion [2] Measures zone of inhibition (ZOI) around a sample source on agar. ZOI diameter (mm) Qualitative screening; rapid activity assessment. Low cost, simple setup, high-throughput screening [2]. Limited quantification, differential diffusion of compounds can cause false negatives [2].
Broth Microdilution [1] [3] Determines the lowest concentration that inhibits growth in a liquid medium. Minimum Inhibitory Concentration (MIC) in µg/mL or µg/mL. Gold standard for quantitative MIC determination [1]. Highly standardized, quantitative, low reagent volume [3]. Challenging for hydrophobic compounds; color interference in readout [2].
Agar Dilution [1] [2] Determines the lowest concentration that inhibits growth on solid agar. MIC in µg/mL or µg/mL. Testing multiple strains against a single agent concentration. Suitable for testing multiple isolates simultaneously [1]. Difficult to incorporate hydrophobic extracts stably into agar [2].
Thin-Layer Chromatography-Bioautography [2] Combines chemical separation with activity screening on a TLC plate. Location of active bands on TLC plate. Bioassay-guided fractionation of complex mixtures. Identifies active components within a mixture [2]. Semi-quantitative, requires additional steps for compound identification.

Experimental Workflow for MIC Determination

The most precise quantitative method for determining the potency of an antibacterial agent is the Broth Microdilution assay. The following diagram illustrates the standardized workflow for this assay.

mic_workflow A Prepare Agent Stock Solution B Prepare 2-Fold Serial Dilutions A->B E Inoculate Microtiter Plate B->E C Standardize Bacterial Inoculum (0.5 McFarland, ~1x10⁸ CFU/mL) D Dilute Inoculum in Broth (Final ~5x10⁵ CFU/mL) C->D D->E F Incubate 18-24 Hours E->F G Determine MIC Visually (No Turbidity = Growth Inhibition) F->G H Confirm with Viability Stain (e.g., Resazurin) G->H

Diagram 1: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from CLSI guidelines [2] [3].

  • Step 1: Agent Preparation

    • Dissolve the antibacterial agent in a suitable solvent. Common solvents include dimethyl sulfoxide (DMSO), ethanol, or methanol [2]. The solvent should not exhibit antibacterial activity at the final concentration used (typically ≤1% v/v). A stock solution of the agent is prepared at a high concentration (e.g., 1-10 mg/mL).
  • Step 2: Serial Dilution Preparation

    • Perform two-fold serial dilutions of the stock solution in a sterile, cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a concentration gradient for testing.
  • Step 3: Inoculum Standardization

    • Prepare a fresh bacterial suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard, which equals approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL [2].
  • Step 4: Plate Inoculation

    • Dilute the standardized suspension in broth to achieve a final concentration of about 5 x 10⁵ CFU/mL. Add this bacterial suspension to each well of the microdilution plate. Include control wells: sterility control (broth only) and growth control (bacteria with solvent, no agent).
  • Step 5: Incubation and MIC Determination

    • Incub the plate at 35±2°C for 16-20 hours. After incubation, the MIC is determined visually as the lowest concentration of the agent that completely inhibits visible growth (no turbidity) [1] [3]. For colored agents, or to confirm results, add a viability indicator like resazurin; a color change from blue to pink/purple indicates bacterial growth [2].

Quality Control and Data Interpretation

To ensure reliable and reproducible results, the following quality control measures and reference data are essential.

Parameter Specification Purpose & Rationale
Quality Control Strains [2] S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853) Verifies accuracy and precision of test procedure.
Solvent Control Final concentration ≤1% (v/v) in all test wells. Ensures any observed activity is from the agent, not the solvent [2].
MIC Value Interpretation Activity is often defined for pure compounds at MICs ≤10-100 µg/mL; for extracts, MICs ≤1000 µg/mL may be considered active [2]. Provides a benchmark for assessing potency.
Spectrum of Activity Test against a panel of Gram-positive and Gram-negative bacteria. Identifies whether the agent has broad or narrow-spectrum activity.

Advanced and Mechanistic Assays

After establishing baseline MICs, further experiments can elucidate the agent's properties.

  • Minimum Bactericidal Concentration (MBC): Subculture broth from clear wells in the MIC assay onto antibiotic-free agar. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum [1].
  • Time-Kill Kinetics: Expose a bacterial culture to the agent at multiples of the MIC (e.g., 1x, 2x, 4x MIC) and quantify viable cells over 24 hours. This determines whether the agent's action is bactericidal (killing) or bacteriostatic (growth-inhibiting) [1].
  • Synergy Testing (Checkerboard Assay): To evaluate combinations with standard antibiotics, a checkerboard broth microdilution is performed. The Fractional Inhibitory Concentration (FIC) index is calculated. An FIC index ≤0.5 indicates synergy [1].

References

Methods for Evaluating Antibacterial Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common in vitro assays used to characterize antimicrobial activity, which are essential for testing the efficacy of any new agent, including during formulation development to ensure that solubility enhancements do not compromise biological activity [1].

Method Category Specific Assays Key Principle Best Used For
Agar Diffusion Disk diffusion, Well diffusion, Agar plug Agent diffuses through agar, inhibiting growth of seeded bacteria [1]. Initial, low-cost screening of activity.
Broth Dilution Macrodilution, Microdilution Determines Minimum Inhibitory Concentration (MIC) by testing agent in liquid broth at serial dilutions [1]. Quantitative analysis of potency.
Viability & Kinetic Assays Time-kill kinetics, Resazurin assay Measures rate of killing or uses dye conversion to indicate live/dead cells [1]. Understanding the speed and mechanism of action.
Advanced Techniques Flow cytometry, Bioautography Analyzes cell integrity or separates compounds on a plate before exposing to bacteria [1]. Deep, mechanistic insights or screening complex mixtures.

A Guide to Troubleshooting Solubility

Since specific data on Agent 114 is unavailable, the following guide addresses common solubility challenges for novel antibacterial agents, drawing from general strategies discussed in the literature.

Frequently Asked Questions

Q1: What are the first steps I should take if my new antibacterial agent has poor aqueous solubility? Begin by thoroughly characterizing the compound's physicochemical properties, such as its log P (lipophilicity), pKa, and crystal form. Poor aqueous solubility is often linked to high hydrophobicity [2]. Confirm the solubility issue is consistent across different buffered solutions (e.g., at varying pH levels) to rule out simple buffer incompatibility as the cause.

Q2: What formulation strategies can I use to improve solubility and delivery? Several approaches can be explored, often in combination:

  • Prodrug Approach: Chemically modify the agent to create a more soluble derivative that converts back to the active form inside the body [2].
  • Nanoparticle Formulation: Incorporate the agent into nanoparticles. Silver, zinc oxide, and other metallic nanoparticles have well-documented antimicrobial properties and can serve as delivery vehicles [1] [3].
  • Complexation: Use cyclodextrins or other complexing agents to encapsulate the hydrophobic molecule, increasing its apparent solubility.
  • Co-solvents & Surfactants: Employ safe levels of pharmaceutical-grade solvents (e.g., PEG, glycerol) and surfactants (e.g., polysorbates) in your experimental formulations.

Q3: How can I confirm that my new formulation maintains its antibacterial activity? After reformulation, you must re-evaluate the agent's efficacy using the assays listed above. The broth microdilution method is particularly critical for determining if the Minimum Inhibitory Concentration (MIC) has improved. Compare the MIC of your new formulation against the old one and a relevant control [1]. A significant drop in MIC indicates enhanced bioavailability and potency.

Q4: Are there novel technologies that can help with insoluble compounds? Yes, research is exploring non-traditional agents. For instance:

  • Antimicrobial Peptides (AMPs): While your agent may not be a peptide, studying how AMPs interact with membranes can inform the design of membrane-targeting formulations [2] [4].
  • Bacteriophages and Predatory Bacteria: These biological entities can target bacteria without needing to solubilize in the traditional sense, offering alternative inspiration for delivery systems [3].

The following workflow outlines a systematic approach to diagnosing and resolving solubility issues:

G Start Start: Suspected Solubility Issue Char Characterize Physicochemical Properties Start->Char Test Test in Various Buffers/pH Char->Test Confirm Issue Confirmed? Test->Confirm Confirm->Char No, re-check Strat Develop Formulation Strategy Confirm->Strat Yes Eval Evaluate Efficacy & Toxicity Strat->Eval Success Satisfactory Result? Eval->Success Success->Strat No, iterate End Proceed to Advanced Models Success->End Yes

References

FAQs: Common Experimental Challenges in Antibacterial Development

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some frequently encountered issues, based on general antibacterial research.

  • FAQ 1: What could cause a promising antibacterial agent to show high efficacy in vitro but poor efficacy in animal models?

    • Potential Causes and Solutions:
      • Poor Solubility or Stability in Physiological Conditions: The agent may degrade in the presence of serum enzymes or at physiological pH. Re-formulate the compound using delivery systems like nanoparticles or hydrogels to improve its stability and bioavailability [1].
      • Protein Binding: Serum proteins can bind to the drug, reducing the fraction of free, active compound. Perform protein binding assays and check the free drug concentration in plasma [2].
      • Inadequate Pharmacokinetics (PK): The agent may have a short half-life or poor tissue penetration. Conduct full PK/PD (Pharmacodynamics) studies to optimize the dosing regimen [2].
  • FAQ 2: How can we address the rapid development of resistance against a new antibacterial agent in laboratory assays?

    • Potential Causes and Solutions:
      • Single-Target Mechanism: If the agent targets a single bacterial protein, resistance can arise quickly. Explore the potential for combination therapy with an existing antibiotic to suppress resistance [3].
      • Sub-lethal Dosing: Ensure that experiments consistently use concentrations above the Minimum Inhibitory Concentration (MIC). Investigate the agent's Mutant Prevention Concentration (MPC) [2].
      • Consider Alternative Mechanisms: Agents with novel, multi-target mechanisms, such as some antimicrobial peptides (AMPs) that disrupt membranes, can be harder for bacteria to resist [1] [4].
  • FAQ 3: Our antibacterial agent demonstrates unexpected cytotoxicity against mammalian cell lines. What are the next steps?

    • Potential Causes and Solutions:
      • Lack of Selectivity: The agent might non-specifically damage mammalian membranes. Explore chemical modification to increase the agent's therapeutic index (e.g., by enhancing its positive charge for better interaction with bacterial membranes) [1].
      • Delivery System: A non-targeted delivery method can lead to toxicity. Investigate targeted delivery systems that concentrate the agent at the site of infection, such as ligand-conjugated nanoparticles [1].
      • Impurities: Confirm the cytotoxicity is from the parent compound and not a synthetic impurity by re-purifying the agent and repeating the assay.

Experimental Protocol: Evaluating Efficacy & Resistance

The following workflow outlines a general methodology for evaluating a new antibacterial agent's efficacy and potential for resistance development, which is a core aspect of preclinical testing.

Start Start: In Vitro Evaluation MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC TimeKill Time-Kill Kinetics Assay MBC->TimeKill Resistant In Vitro Resistance Selection Assay TimeKill->Resistant Mechanism Mechanism of Action Studies Resistant->Mechanism If resistance emerges PKPD In Vivo PK/PD Modeling Resistant->PKPD If resistance is low Mechanism->PKPD Animal Animal Infection Model PKPD->Animal

Diagram 1: A general workflow for evaluating the efficacy and resistance potential of a new antibacterial agent.

Detailed Methodologies for Key Experiments:

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

  • Objective: To find the lowest concentration of an agent that inhibits visible growth (MIC) and kills the bacteria (MBC).
  • Protocol (Broth Microdilution, based on CLSI guidelines):
    • Prepare a logarithmic dilution series of the antibacterial agent (e.g., from 100 µg/mL to 0.1 µg/mL) in a suitable broth in a 96-well plate.
    • Standardize the bacterial inoculum to ~5 x 10^5 CFU/mL and add to each well.
    • Include growth control (bacteria, no drug) and sterility control (broth only) wells.
    • Incubate the plate at 35±2°C for 16-20 hours.
    • The MIC is the lowest concentration with no visible turbidity.
    • To determine the MBC, subculture broth from wells with no visible growth onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the original bacterial inoculum.

2. In Vitro Resistance Selection Assay

  • Objective: To assess the potential for bacteria to develop resistance against the agent.
  • Protocol (Serial Passage Assay):
    • Start by exposing bacteria to a sub-inhibitory concentration of the agent (e.g., 0.5 x MIC) in broth.
    • After 24 hours of incubation, take an aliquot and transfer it to a fresh medium containing a higher concentration of the antibacterial agent (e.g., 2x the previous concentration).
    • Repeat this serial passage for multiple days (e.g., 10-15 passages), tracking the MIC daily.
    • A significant (e.g., 4-fold or greater) increase in MIC indicates the development of resistance. Isolate these resistant mutants for further mechanistic studies [2].

Quantitative Data on the Antibacterial Pipeline

The table below summarizes the current state of the global antibacterial development pipeline. This context is crucial for positioning a new agent like "114" and understanding the competitive and regulatory landscape.

Table: Overview of the Antibacterial Clinical Pipeline (WHO 2025 Report) [5] [6] [7]

Pipeline Stage Number of Agents (Traditional) Number of Agents (Non-Traditional) Key Challenges & Notes
Clinical Development 50 40 Only 15 are considered innovative; many lack data on cross-resistance [5].
Preclinical Development 232 programs (across 148 groups) (Included in total) 90% of companies involved are small firms, indicating a fragile R&D ecosystem [5].
Recent Approvals (Since July 2017) 17 N/A Only 2 of these approved agents represent an entirely new chemical class [5].

References

Troubleshooting Guide: Antibacterial Agent Stability

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the common factors that destabilize antibacterial agents, and how can I mitigate them? Antibacterial agents, including peptides and small molecules, can be degraded by environmental and chemical factors. The table below summarizes common issues and solutions [1] [2].

Problem Factor Underlying Cause & Effect Mitigation Strategy
Chemical Degradation Hydrolysis or oxidation; leads to loss of functional groups and activity [1]. Use buffering agents for optimal pH; include antioxidants (e.g., ascorbic acid); use lyophilized form and reconstitute fresh [1].
Physical Instability Aggregation, adsorption to surfaces (vials, tubing), or precipitation; common in peptides and proteins [1]. Use appropriate excipients (e.g., surfactants); select compatible container materials (e.g., specific glass or polymer types).
Light Exposure Photo-degradation; molecular breakdown from UV or intense visible light [2]. Use amber glass vials; minimize light exposure during experiments and storage.
Temperature Fluctuations Increased kinetic energy accelerates degradation reactions; higher temperatures reduce shelf-life [2]. Implement strict cold chain storage; avoid freeze-thaw cycles; determine optimal storage temperature.
Radiation Exposure High-energy radiation causes molecular cleavage and radical formation [2]. Use radioprotective packaging (e.g., lead containers) if radiation is a concern.

Q2: I suspect my antibacterial agent has degraded. How can I confirm this and identify the degradation products? You can use the following experimental protocol to assess stability and identify breakdown products, adapted from methodologies used for other antibiotics [3] [4].

Experimental Protocol: Assessing Degradation and Byproducts

1. Principle This method uses High-Performance Liquid Chromatography (HPLC) to separate the parent antibacterial agent from its degradation products, followed by Mass Spectrometry (MS) to identify the chemical structure of these products.

2. Materials

  • Test Solution: Antibacterial agent 114 dissolved in a relevant solvent (e.g., buffer, water).
  • Control Solution: A fresh, high-purity sample of the antibacterial agent.
  • HPLC System: Equipped with a C18 column and a UV/VIS or diode array detector (DAD).
  • Mass Spectrometer: Coupled to the HPLC (LC-MS/MS).

3. Procedure 1. Stress Testing: Aliquot the test solution. Expose aliquots to different stress conditions: heat (e.g., 60°C), acidic/basic pH, and oxidizing agents (e.g., low-concentration H₂O₂). Include a control aliquot stored at optimal conditions [3]. 2. Sample Analysis: Inject samples into the HPLC-MS system. 3. Chromatogram Comparison: Compare the chromatogram of the stressed sample with the control. The appearance of new peaks indicates the formation of degradation products. 4. Product Identification: For each new peak, the mass spectrometer will provide the mass-to-charge ratio (m/z) of the degradation product. Analyze this data to propose structural formulas for the fragments [4].

4. Data Interpretation

  • A decrease in the peak area of the parent compound indicates the extent of degradation.
  • The m/z values help identify the molecular weight of byproducts and postulate degradation pathways (e.g., cleavage of a side chain, piperazine ring oxidation) [3] [4].

The workflow below visualizes this experimental process.

G Start Start Stability Test Stress Apply Stress Conditions (Heat, pH, Oxidants) Start->Stress Analyze HPLC-MS Analysis Stress->Analyze Compare Compare Chromatograms Analyze->Compare Degrade New peaks present? Compare->Degrade Identify Identify Degradants via MS Degrade->Identify Yes Stable Compound is Stable Degrade->Stable No End End Identify->End Stable->End

Frequently Asked Questions (FAQs)

Q3: Are there any known excipients or formulation strategies to improve the long-term stability of novel antibacterial agents? Yes. For protein- or peptide-based antimicrobials, common strategies include [1]:

  • Use of Buffers: Maintain the pH at the point of maximum stability for the agent.
  • Lyophilization: Freeze-drying the agent into a solid powder significantly enhances shelf-life compared to liquid formulations.
  • Addition of Stabilizers: Excipients like sucrose or trehalose can act as stabilizers. Surfactants (e.g., polysorbate 20/80) can prevent surface-induced aggregation.

Q4: How does the hydrophobicity (logP) of an antibacterial agent influence its stability and formulation? Hydrophobicity is a critical parameter. Agents with higher logP values are more lipophilic, which can lead to [1]:

  • Increased Binding: Higher non-specific binding to container surfaces, reducing the effective concentration.
  • Formulation Challenges: Greater tendency to aggregate or precipitate in aqueous solutions.
  • Interaction with Preservatives: In multi-dose formulations, hydrophobic agents may have stronger interactions with hydrophobic preservatives (e.g., m-cresol), potentially leading to co-aggregation and reduced efficacy of both components [1].

The diagram below illustrates how key factors influence each other in the context of agent stability.

G Hydrophobicity Agent Hydrophobicity (logP) SurfaceBinding Non-specific Surface Binding Hydrophobicity->SurfaceBinding Aggregation Aggregation & Precipitation Hydrophobicity->Aggregation Formulation Formulation Strategy Hydrophobicity->Formulation Stability Physical Stability SurfaceBinding->Stability Aggregation->Stability Formulation->Stability Mitigates

Experimental Protocol: Evaluating Minimum Inhibitory Concentration (MIC)

Q5: What is a standard method to confirm the antibacterial activity of my compound and check for activity loss? The broth microdilution method is a standard quantitative technique for determining the Minimum Inhibitory Concentration (MIC) [5].

1. Principle The MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism. It is determined by testing a series of concentrations of the agent in a liquid growth medium.

2. Materials

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates with U-bottom wells
  • Bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL)
  • Serial dilutions of this compound

3. Procedure 1. Dilution Preparation: Perform two-fold serial dilutions of the antibacterial agent in CAMHB across the microtiter plate. 2. Inoculation: Add the standardized bacterial inoculum to each well. 3. Incubation: Incubate the plate at 35±2°C for 16-20 hours. 4. Results Reading: The MIC is the lowest concentration of the agent where no visible turbidity is observed. Compare the MIC of your test sample with a fresh control to assess any activity loss.

References

optimizing Antibacterial agent 114 MIC assay

Author: Smolecule Technical Support Team. Date: February 2026

Understanding MIC & Standard Methods

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely prevents visible growth of a test microorganism under strict in vitro conditions [1]. It is a crucial quantitative parameter for determining a bacterial strain's susceptibility or resistance [2].

Standard methods for MIC determination, as recommended by bodies like EUCAST and CLSI, include the following [1]:

Method Type Specific Method Key Features
Dilution Methods Broth Microdilution Recommended by EUCAST for most cases; uses liquid medium in small volumes [1].
Broth Macrodilution Uses larger volumes of liquid medium [1].
Agar Dilution Recommended for specific antibiotics like fosfomycin and mecillinam; uses solid agar medium [1].
Gradient Methods Gradient Strips (e.g., E-test) Uses strips with a predefined antibiotic concentration gradient [1].

The choice of growth medium is critical. Mueller-Hinton (MH) medium, in either broth (MHB) or agar (MHA) form, is the standard base. It often requires specific supplementation depending on the bacteria or antibiotic being tested. The table below outlines some of these requirements [1].

Bacterial Strains Standard Medium Required Supplementation (Examples)
Enterobacterales MHB / MHA MHA + 25 mg/L glucose-6-phosphate (for fosfomycin) [1].
Staphylococcus spp. MHB / MHA MHB + 2% NaCl (for oxacillin); MHB + 50 mg/L Ca²⁺ (for daptomycin) [1].
Streptococcus groups MH-F Broth MH-F broth (MHB with defibrinated horse blood and β-NAD) [1].
Haemophilus influenzae MH-F Broth Requires HTM medium (per CLSI) or MH-F (per EUCAST) [1].

Troubleshooting Common MIC Assay Issues

Here are answers to common questions you might encounter when setting up and running MIC assays.

Q1: How do I prepare and store antibiotic stock solutions to ensure stability? Proper preparation is fundamental for accurate results. Antibiotics often require specific solvents and diluents. Incorrect dissolution can lead to degradation and inaccurate MIC values [1].

  • Best Practice: Adhere to established guidelines for solvent and diluent selection. For instance, while many beta-lactams dissolve in water, macrolides often require alcohol, and others may need phosphate buffer or DMSO [1].
  • Troubleshooting Tip: Always prepare fresh stock solutions when possible and store them as recommended (e.g., at 2-8°C). If your results are inconsistent, verify the solubility and stability of your antibiotic under your storage conditions.

Q2: What should I do if my negative control shows bacterial growth? This indicates a critical failure in assay sterility.

  • Troubleshooting Steps:
    • Discard the run: Any data from this assay plate is invalid.
    • Check reagents: Prepare fresh, sterile growth medium and check that the antibiotic diluent is not contaminated.
    • Aseptic technique: Review your sterile technique, including the use of a biosafety cabinet, proper flaming of instruments, and avoiding airborne contamination. Ensure all equipment, like multi-channel pipettes, is decontaminated.

Q3: My MIC results are inconsistent between repeated experiments. What could be the cause? Inconsistent results can stem from several variables.

  • Potential Causes and Solutions:
    • Inoculum density: The concentration of bacteria in your inoculum must be standardized (e.g., 5 x 10⁵ CFU/mL). Use a spectrophotometer to measure optical density accurately and confirm by viable count [1] [3].
    • Incubation conditions: Ensure consistent temperature (usually 35±2°C) and atmosphere (ambient air for most bacteria, CO₂ for fastidious organisms) for the full incubation period [1].
    • Quality control strains: Regularly include standard control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to verify that your method is performing within expected MIC ranges for known antibiotic-strain combinations [1] [4].

Q4: How do I interpret a result where there is a faint haze or a single colony in an otherwise clear well? This is a common question in endpoint reading.

  • Guidance: By definition, the MIC is the concentration that completely inhibits visible growth. Ignore a single colony or a faint haze and read the well as showing "no growth." The well with the next lowest concentration that shows clear, unambiguous turbidity is the MIC [1]. Using a reading mirror can aid in visualizing subtle growth.

Workflow for a Standard Broth Microdilution MIC Assay

The following diagram illustrates the core steps of a standard broth microdilution assay, which is a common and reliable method for MIC determination.

mic_assay_workflow Standard Broth Microdilution MIC Workflow start Prepare Antibiotic Stock Solution a Create 2-fold serial dilutions in broth medium start->a c Dispense inoculum into microdilution plate wells a->c b Prepare Standardized Bacterial Inoculum b->c d Incubate under required conditions (e.g., 35°C, 16-20h) c->d e Read and record MIC endpoint: Lowest conc. with no visible growth d->e end Interpret results using clinical breakpoints (S/I/R) e->end f Perform Quality Control with reference strains f->e Validates entire process

Advanced & Rapid AST Methods

For researchers looking beyond standard methods, recent technological advances offer powerful alternatives.

  • Monte Carlo Analysis: This is a computational method used to statistically estimate the probability of achieving a target PK/PD index within a population, helping to account for variability in how drugs behave in different patients [1].
  • Stimulated Raman Scattering (SRS) Imaging: A cutting-edge, rapid AST method that can provide a MIC-equivalent result (Single-Cell MIC, SC-MIC) in as little as 2.5 hours. It works by monitoring the metabolic incorporation of deuterium oxide (D₂O) into single bacterial cells. Inhibition of this incorporation in the presence of an effective antibiotic indicates susceptibility. This method is notable for being applicable directly in complex biological samples like urine or whole blood [3].

Additional Resources for Optimization

  • Follow Standardized Procedures (SOPs): Always adhere to detailed protocols from authoritative sources like CLSI or EUCAST to ensure the reliability and reproducibility of your results [1] [2].
  • Utilize Expert Systems and Software: Commercial AST systems and their accompanying software (e.g., SWIN software for Sensititre systems) can automate result interpretation based on selected breakpoints (CLSI or EUCAST), reducing human error and improving consistency [4].
  • Understand Breakpoints: The clinical usefulness of an MIC value comes from interpreting it with validated breakpoints, which categorize bacteria as Susceptible (S), Intermediate (I), or Resistant (R). Be aware that these breakpoints are specific to the bacteria, drug, and infection site, and should be updated regularly [2].

References

Antibacterial agent 114 cytotoxicity concerns

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Cytotoxicity in Antibacterial Screening

  • FAQ 1: Why is 114 μM a common test concentration in primary HTS? This concentration is used to balance the detection of weakly active compounds with the management of initial false positive rates. Screens are often run at a lower concentration (e.g., 14 μM) and a higher one (e.g., 114 μM) to efficiently identify hits with varying potencies [1].

  • FAQ 2: What defines a "cytotoxic" hit in a cell-based antiviral screen? A compound is typically considered cytotoxic if it causes a ≥50% reduction in cell viability (as measured by metabolic activity or ATP content) in uninfected control cells. The selectivity index (SI~50~), which is the ratio of the cytotoxic concentration to the effective antiviral concentration, is a key metric. An SI~50~ > 50 is often indicative of a highly selective and promising antiviral agent [1].

  • FAQ 3: How do I confirm that reduced signal in a viability assay is true cytotoxicity and not assay interference? A common mechanism of interference is the chemical reduction of the assay substrate itself. To confirm true cytotoxicity, you should:

    • Run an interference control: Incubate the assay reagent with the test compound in a well without cells. An increased signal compared to a vehicle control suggests direct chemical reduction [2].
    • Use an orthogonal assay: Confirm cytotoxicity using a second viability assay based on a different principle (e.g., an ATP detection assay if you used a tetrazolium reduction assay initially) [2].

Troubleshooting Guide: Cytotoxicity Assays

Problem Potential Causes Recommended Solutions

| High background cytotoxicity | • Compound precipitation at high concentration • Non-specific oxidative activity • Solvent (DMSO) toxicity | • Check for precipitate; optimize solubility/dilution • Include antioxidant controls (e.g., DTT) • Ensure final DMSO concentration is ≤1% [1] [2] | | High well-to-well variability | • Inconsistent cell seeding density • Edge evaporation effects in plate • Improper liquid handling | • Use automated, calibrated dispensers for cells and compounds • Use tissue culture-treated plates with lids and outer well blanks [1] | | No cytotoxicity signal | • Compound is not cytotoxic at tested concentration • Assay incubation time too short • Signal reagent degraded or inactive | • Confirm assay with a known cytotoxic control (e.g., 1% Triton X-100) • Perform time-course experiment to optimize incubation [2] | | Assay interference | • Test compound is fluorescent/colored • Compound directly reduces viability assay substrate | • Use a non-optical assay (e.g., ATP content) • Perform the interference control described in FAQ 3 [2] |

Detailed Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a common colorimetric method for measuring cell metabolic activity [2].

1. Reagent Preparation:

  • MTT Solution: Dissolve MTT in DPBS to 5 mg/mL. Filter-sterilize and store protected from light at 4°C [2].
  • Solubilization Solution: Prepare a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS. Adjust to pH 4.7 and store at room temperature [2].

2. Assay Procedure:

  • Cell Plating: Plate cells in a 96-well or 384-well plate and incubate for 24 hours [1] [2].
  • Compound Treatment: Add your test compounds (e.g., at 114 μM) and controls to the cells. Include a vehicle control and a cytotoxic positive control.
  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) [1].
  • MTT Addition: Add the MTT solution to each well to a final concentration of 0.2-0.5 mg/mL. Incubate for 1-4 hours [2].
  • Solubilization: Remove the medium, add the solubilization solution, and incubate until the formazan crystals are fully dissolved.
  • Absorbance Measurement: Record the absorbance at 570 nm using a plate-reading spectrophotometer [2].

3. Data Analysis: Calculate the percentage of cell viability normalized to the vehicle control. A dose-response curve can be generated to determine the half-cytotoxic concentration (TC~50~).

Workflow for Investigating Cytotoxicity

The diagram below outlines a systematic approach to confirm and characterize cytotoxic hits from your screen.

Start Potential Cytotoxic Hit (114 µM) Step1 Confirm Cytotoxicity with Orthogonal Assay Start->Step1 Step2 Rule Out Assay Interference Step1->Step2 Step3 Determine TC₅₀ via Dose-Response Curve Step2->Step3 Step4 Calculate Selectivity Index (SI₅₀) Step3->Step4 Decision SI₅₀ > 50? Step4->Decision Result1 Promising Selective Compound Proceed to secondary assays Decision->Result1 Yes Result2 Non-selective or Generally Cytotoxic Decision->Result2 No

References

overcoming Antibacterial agent 114 resistance development

Author: Smolecule Technical Support Team. Date: February 2026

Core Resistance Mechanisms & Troubleshooting

The table below outlines the primary biochemical pathways bacteria use to develop resistance, which is fundamental to diagnosing resistance in your experiments [1] [2] [3].

Mechanism Description Common Antibacterial Classes Affected Example Resistant Pathogens
Enzymatic Inactivation/Modification [1] [3] Bacteria produce enzymes that degrade or modify the drug, rendering it ineffective. β-lactams (penicillins, cephalosporins, carbapenems), Aminoglycosides, Macrolides [1] [3] ESBL-producing E. coli, MRSA [1] [2]
Target Site Modification [1] [2] Mutation or alteration of the antibiotic's binding site on the bacterial cell. β-lactams, Fluoroquinolones, Glycopeptides (e.g., Vancomycin), Macrolides [1] [2] MRSA (altered PBP2a), VRE (altered D-Ala-D-Ala) [2]
Efflux Pumps [1] [4] Overexpression of membrane proteins that actively export the antibiotic out of the cell. Tetracyclines, Macrolides, Fluoroquinolones, β-lactams [1] [4] Pseudomonas aeruginosa, Salmonella spp. [4]
Reduced Permeability [1] [4] Changes in the outer membrane (in Gram-negative bacteria) to limit drug uptake. Carbapenems, Aminoglycosides, β-lactams [1] [4] Pseudomonas aeruginosa, Acinetobacter baumannii [1] [4]

This relationship between the primary mechanisms and the classes of agents they affect can be visualized as follows:

G ResistanceMechanisms Primary Resistance Mechanisms EnzymeInactivation Enzymatic Inactivation/Modification ResistanceMechanisms->EnzymeInactivation TargetModification Target Site Modification ResistanceMechanisms->TargetModification EffluxPumps Efflux Pumps ResistanceMechanisms->EffluxPumps ReducedPermeability Reduced Permeability ResistanceMechanisms->ReducedPermeability BetaLactamsEnzyme β-Lactams EnzymeInactivation->BetaLactamsEnzyme AminoglycosidesEnzyme Aminoglycosides EnzymeInactivation->AminoglycosidesEnzyme MacrolidesEnzyme Macrolides EnzymeInactivation->MacrolidesEnzyme BetaLactamsTarget β-Lactams TargetModification->BetaLactamsTarget FluoroquinolonesTarget Fluoroquinolones TargetModification->FluoroquinolonesTarget GlycopeptidesTarget Glycopeptides TargetModification->GlycopeptidesTarget MacrolidesTarget Macrolides TargetModification->MacrolidesTarget TetracyclinesEfflux Tetracyclines EffluxPumps->TetracyclinesEfflux MacrolidesEfflux Macrolides EffluxPumps->MacrolidesEfflux FluoroquinolonesEfflux Fluoroquinolones EffluxPumps->FluoroquinolonesEfflux BetaLactamsEfflux β-Lactams EffluxPumps->BetaLactamsEfflux CarbapenemsPerm Carbapenems ReducedPermeability->CarbapenemsPerm AminoglycosidesPerm Aminoglycosides ReducedPermeability->AminoglycosidesPerm BetaLactamsPerm β-Lactams ReducedPermeability->BetaLactamsPerm

Modern Detection & Diagnostic Technologies

Choosing the right detection method is critical for speed and accuracy. The following table compares conventional and advanced methods [5] [6] [4].

Method Type Technology Key Principle Approx. Time Key Advantage
Conventional Kirby-Bauer Disk Diffusion [4] Measures zone of inhibition around an antibiotic disk. 16-24 hours [5] Low cost, simple operation [4]
Conventional Broth Microdilution [4] Determines Minimum Inhibitory Concentration (MIC) in serial drug dilutions. 16-24 hours [5] Considered the "gold standard" for MIC [4]
Advanced Automated AST Systems [4] Detects bacterial growth via optical/fluorescence signals to calculate MIC. 4-8 hours [4] High-throughput, reduced manual labor [4]
Advanced PCR & Molecular Methods [5] [4] Detects specific resistance genes (e.g., mecA, bla genes). 2-4 hours [4] Rapid identification of genetic resistance determinants [5]
Advanced Whole Genome Sequencing (WGS) [6] Sequences the entire bacterial genome to identify all known resistance mutations/genes. 1-3 days Comprehensive profile of resistance potential [6]
Advanced MALDI-TOF MS & AI [6] [4] Uses mass spectrometry and machine learning to predict resistance from protein profiles. Minutes to hours after pure culture [4] Very rapid prediction of phenotype [6]

The general workflow for integrating these methods, from sample to result, is outlined below.

G Start Clinical Sample (e.g., Blood, Urine) Culture Culture & Isolation (18-24 hours) Start->Culture PhenotypicMethods Phenotypic AST Culture->PhenotypicMethods GenotypicMethods Genotypic AST Culture->GenotypicMethods ConventionalPheno Conventional Methods (Disk Diffusion, Broth Dilution) PhenotypicMethods->ConventionalPheno AutomatedPheno Automated AST Systems PhenotypicMethods->AutomatedPheno AdvancedPheno MALDI-TOF MS & AI Analysis PhenotypicMethods->AdvancedPheno PCR PCR & Molecular Methods GenotypicMethods->PCR WGS Whole Genome Sequencing (WGS) GenotypicMethods->WGS ResultReport Antimicrobial Susceptibility Report ConventionalPheno->ResultReport AutomatedPheno->ResultReport AdvancedPheno->ResultReport PCR->ResultReport WGS->ResultReport

FAQs & Troubleshooting Guide

Q1: My experimental results show bacterial growth despite antibiotic treatment. How do I determine if this is true resistance or just persistence?

True resistance is heritable and will be present in all daughter cells, while persistence is typically due to a small sub-population of dormant cells in a stationary growth phase that are tolerant to antibiotics but do not possess resistance genes. The persistence rate in a culture is usually around 1% [1].

  • Troubleshooting Protocol: Re-plate the surviving bacteria from the treatment and re-test their susceptibility to the same antibiotic. If the new population has the same high MIC as the original, it is likely true resistance. If the new population is as susceptible as the original parent strain, you are likely dealing with persister cells [1].

Q2: We are seeing treatment failure in our animal models with a once-effective β-lactam drug. What is the most likely mechanism, and how can we confirm it?

The most common mechanism for β-lactam failure is the production of β-lactamase enzymes, particularly Extended-Spectrum Beta-Lactamases (ESBLs) and carbapenemases [1] [3].

  • Confirmation Workflow:
    • Initial Test: Perform a combination disk test or use a ESBL/CPO detection kit, which is based on the principle of synergy between the antibiotic and a β-lactamase inhibitor (e.g., clavulanic acid) [3].
    • Molecular Confirmation: Use PCR to detect common resistance genes such as blaCTX-M, blaKPC, blaNDM, etc. [5] [4].
    • Comprehensive Analysis: For a complete picture, especially with novel agents, employ Whole Genome Sequencing (WGS) to identify all known and potentially new β-lactamase genes [6].

Q3: What are the most promising non-antibiotic strategies we can incorporate into our drug development pipeline to overcome resistance?

The field is moving beyond traditional antibiotics. Promising strategies include [3]:

  • Antibiotic Potentiators: Develop molecules that disable resistance mechanisms, such as novel β-lactamase inhibitors, to rescue the efficacy of existing antibiotics [3].
  • Bacteriophage Therapy: Using specific viruses (phages) that infect and lyse resistant bacterial strains [3].
  • Antivirulence Therapeutics: Designing drugs that target bacterial virulence factors (e.g., toxins, adhesion mechanisms) rather than killing the bacteria, reducing selective pressure for resistance [3].
  • Antimicrobial Peptides (AMPs): Developing host-derived or synthetic peptides that disrupt bacterial membranes, which are harder for bacteria to resist [3].
  • Nanomaterials: Engineering nanoparticles that can deliver antibiotics directly to the infection site or have intrinsic antimicrobial properties [6].

Q4: How can we leverage Artificial Intelligence (AI) in our AMR research?

AI and machine learning are revolutionizing AMR diagnostics and drug discovery [6] [4]:

  • Predictive Diagnostics: Train ML models on data from platforms like MALDI-TOF MS to predict antibiotic resistance phenotypes directly from mass spectrometry profiles, drastically reducing waiting times [6] [4].
  • Drug Discovery: Use AI to analyze vast chemical and genomic libraries to identify new drug candidates or predict which existing molecules could be repurposed as antibiotic potentiators [4].
  • Resistance Forecasting: Develop models that can predict the emergence of resistance based on genomic data and treatment histories [4].

References

Antibacterial agent 114 assay interference

Author: Smolecule Technical Support Team. Date: February 2026

What is Assay Interference?

A: Assay interference occurs when substances in a test system cause a signal that is not due to the intended biological activity, leading to false-positive or false-negative results. In high-throughput screening (HTS) for antibacterial agents, this is a significant challenge in homogeneous "mix-and-read" assays, where test compounds are not removed before signal detection [1].

How to Identify Assay Interference

The flowchart below outlines a systematic approach for diagnosing common types of interference in homogeneous proximity assays.

f Assay Interference Diagnostic Workflow Start Unexpected Bioactivity Result Q1 Is the signal change concentration-dependent? Start->Q1 Q2 Does the compound quench fluorescence/luminescence in a control assay? Q1->Q2 No, signal is uniformly low Q3 Does the compound auto-fluoresce? Q1->Q3 Yes, signal is unusually high Q4 Does the compound cause colloidal aggregation? Q2->Q4 No Quench Signal Quenching Identified Q2->Quench Yes Q3->Q4 No AutoFluo Autofluorescence Identified Q3->AutoFluo Yes Q5 Does the compound react with assay components (e.g., tags, antibodies)? Q4->Q5 No Aggregate Compound Aggregation Identified Q4->Aggregate Yes FP Potential False Positive Q5->FP No further interference detected Nonspec Nonspecific Binding Identified Q5->Nonspec Yes FN Potential False Negative Quench->FN AutoFluo->FP Aggregate->FP Nonspec->FP

Common Mechanisms of Interference & Counter-Screens

The table below summarizes frequent interference mechanisms and how to confirm them.

Interference Type Mechanism Helpful Counter-Screens & Notes
Signal Quenching / Inner-Filter Effects [1] Compound absorbs emitted light or quenches fluorophore. Run a fluorescent control compound in the presence of test agent; signal reduction indicates quenching.
Autofluorescence [1] Compound emits light within the assay's detection range. Measure compound alone in assay buffer; use time-resolved fluorescence (TR-FRET) to filter short-lived signals.
Compound Aggregation [1] Compounds form colloidal aggregates that non-specifically sequester proteins. Add non-ionic detergents (e.g., 0.01% Triton X-100) which often disrupt aggregates and abolish activity.
Chemical Reactivity [1] Compound reacts with assay components (proteins, tags, reporters). Test for time-dependent, irreversible inhibition; use mass spectrometry to detect covalent modification.
Nonspecific Binding [1] Compound interferes with affinity capture systems (e.g., antibody-epitope tag binding). Use alternative assay formats with different capture systems (e.g., switch from antibody-based to streptavidin-biotin).

Experimental Protocols for De-risking Interference

Protocol 1: Counterscreen for Fluorescence-based Interference

This protocol helps identify signal quenching and autofluorescence in FRET, TR-FRET, or AlphaScreen assays [1].

  • Materials: Test compound, assay buffer, DMSO, a control fluorophore or luminescent bead equivalent to those used in your primary assay, plate reader.
  • Procedure:
    • Prepare the test compound at the same concentration used in your HTS campaign in a clear-bottom assay plate.
    • Add the control fluorophore or luminescent beads at the same concentration used in your primary assay.
    • Incubate for the same duration as your primary assay.
    • Read the signal using the same wavelengths/filters as your primary assay.
  • Interpretation: A significant change in the control signal (increase suggests autofluorescence; decrease suggests quenching) indicates assay interference.
Protocol 2: Assessing Compound Aggregation

This protocol tests if a compound's activity is due to colloidal aggregation [1].

  • Materials: Test compound, assay buffer, non-ionic detergent (e.g., Triton X-100, Tween-20), DMSO.
  • Procedure:
    • Perform your primary antibacterial activity assay (e.g., a biochemical interaction assay) with and without a non-ionic detergent (e.g., 0.01% Triton X-100).
    • Keep all other conditions, including compound concentration, identical.
  • Interpretation: If the biological activity is lost or significantly reduced in the presence of detergent, it strongly suggests the activity was an artifact of compound aggregation.

Case Studies & Examples from Literature

  • Complex Samples in Antimicrobial Testing: When assessing the toxicity of Engineered Nanomaterials (ENMs) in complex, real-world samples (e.g., soil, blood, food), the matrix components can severely interfere with optical methods. This necessitates careful sample pretreatment and the use of complementary methods like fluorescence microscopy with live/dead stains combined with plate counting to validate results [2].
  • Rifampicin's Dual Role: Rifampicin is an established antibiotic, but research shows it can interact with bacterial toxin-antitoxin systems like MazEF. This direct interaction represents a specific biological mechanism rather than assay interference, and highlights the importance of understanding the true mechanism of action for an active compound [3].

Key Takeaways for Researchers

  • Never Rely on a Single Assay: A hit from one HTS campaign is a starting point, not a conclusion.
  • Employ Orthogonal Assays: Confirm activity using a assay with a different readout technology (e.g., follow up an AlphaScreen hit with a SPR-based binding assay or a cell-based viability assay) [1].
  • Investigate the Mechanism of Action (MOA) Early: For confirmed hits, initiate MOA studies as soon as possible. Techniques to study MOA include membrane depolarization assays, electron microscopy, and various biophysical methods [4].

References

troubleshooting Antibacterial agent 114 antibacterial activity

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Agent 114 Activity Profile

This table details the published Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms [1].

Microorganism MIC Value (μM)
P. aeruginosa 625
B. subtilis 625
E. coli 625
E. faecalis 625
S. typhimurium 625
S. mutans 1250
S. aureus 1250

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter when working with this agent.

Q: The observed antibacterial activity is lower than expected across all tested bacterial strains.

  • Potential Confirmation of Activity: First, verify your results against the reference MIC table. The agent is inherently less potent against Gram-positive bacteria like S. aureus and S. mutans (MIC=1250 μM) compared to others (MIC=625 μM) [1]. What you perceive as "lower activity" may be the expected profile.
  • Check Solvent and Stock Solution: Ensure the agent is dissolved in an appropriate solvent that does not inhibit its activity or harm the bacteria. Prepare a fresh stock solution to rule out degradation as a factor.
  • Review Broth Microdilution Technique: As the gold standard for MIC determination [2], small errors in this method can significantly impact results. Precisely follow standard protocols for broth microdilution, paying close attention to:
    • Inoculum Preparation: The density of the bacterial suspension must be standardized (e.g., 0.5 McFarland standard) [2].
    • Dilution Series: Ensure your serial dilutions of the antibacterial agent are accurate and without cross-contamination.

Q: How can I confirm if bacterial resistance is developing during my experiments?

  • Perform Antimicrobial Susceptibility Testing (AST): If you suspect resistance, compare the MIC values from your current experiments to the baseline values in the table. An increase in MIC indicates reduced susceptibility [2].
  • Use a Decision Tree Protocol: One established research protocol involves exposing bacteria to sub-inhibitory concentrations of an agent and then systematically testing for changes in susceptibility to various antibiotics and biocides to assess cross-resistance risk [3].
  • Understand the Mechanisms: Bacteria develop resistance through various mechanisms, including producing drug-deactivating enzymes, altering drug targets, activating efflux pumps, or changing membrane permeability [4] [2]. Being aware of these can guide further investigation.

Q: The agent is ineffective against a mature biofilm. What can be done?

  • Consider a Hybrid Strategy: Biofilms are highly resistant to conventional antibiotics [5]. Explore combining this compound with other strategies, such as:
    • Nanoparticles (NPs): Certain nanoparticles (e.g., ZnO, Ag) can generate reactive oxygen species (ROS) that help penetrate and disrupt biofilms [6].
    • Surface Modification: For biomaterial-associated infections, surfaces engineered with contact-killing or agent-releasing mechanisms can prevent biofilm formation initially [5].

Systematic Experimental Troubleshooting

For a logical approach to diagnosing issues, follow this troubleshooting workflow.

Start Start Low Antibacterial Activity Low Antibacterial Activity Start->Low Antibacterial Activity  Step 1 Result Result Verify expected MICs\nagainst reference data Verify expected MICs against reference data Low Antibacterial Activity->Verify expected MICs\nagainst reference data  Step 1 Confirm stock solution\npreparation & stability Confirm stock solution preparation & stability Verify expected MICs\nagainst reference data->Confirm stock solution\npreparation & stability  Step 2 Validate broth microdilution\nprotocol execution Validate broth microdilution protocol execution Confirm stock solution\npreparation & stability->Validate broth microdilution\nprotocol execution  Step 3 Check for\nbacterial resistance Check for bacterial resistance Validate broth microdilution\nprotocol execution->Check for\nbacterial resistance  Step 4 Consider biofilm-mediated\nresistance Consider biofilm-mediated resistance Check for\nbacterial resistance->Consider biofilm-mediated\nresistance  Step 5 Test for reduced susceptibility\n(MIC increase) & cross-resistance Test for reduced susceptibility (MIC increase) & cross-resistance Check for\nbacterial resistance->Test for reduced susceptibility\n(MIC increase) & cross-resistance Consider biofilm-mediated\nresistance->Result Use combination strategies\n(e.g., with Nanoparticles) Use combination strategies (e.g., with Nanoparticles) Consider biofilm-mediated\nresistance->Use combination strategies\n(e.g., with Nanoparticles)

References

Antibacterial agent 114 efflux pump inhibition strategies

Author: Smolecule Technical Support Team. Date: February 2026

Current Efflux Pump Inhibition Strategies

The table below summarizes the primary tactical approaches being explored to discover and develop Efflux Pump Inhibitors (EPIs), which aim to restore the efficacy of existing antibiotics [1] [2].

Strategy Category Description Key Challenges & Notes
High-Throughput Screening (HTS) Screening large libraries of synthetic or natural compounds to identify molecules that potentiate antibiotic activity [1]. Integrated with chemoinformatics and genomics to populate novel chemotypes [1].
Energy Dissipation Using compounds like CCCP that collapse the proton motive force, the energy source for most efflux pumps [2]. Not selective; toxic to human cells, making it useful only for in vitro research [2].
Competitive Inhibition Inhibitors (e.g., PAβN, MBX2319) bind the substrate binding pocket of the pump, blocking antibiotic extrusion [3]. PAβN showed in vivo efficacy but was toxic; MBX2319 is a newer, promising candidate [3].
Allosteric Inhibition Inhibitors (e.g., pyranopyridines) bind to a distinct "hydrophobic trap" site, blocking conformational changes needed for efflux [3] [4]. A novel mechanism that could reduce the chance of cross-resistance [4].
Regulatory Interference Downregulating the expression of efflux pump genes by interfering with transcriptional regulators [2]. A genetic approach that is a active area of research [2].

Guide: Assessing Efflux Pump Activity

1. Principle: The method relies on the fact that EtBr is a substrate for many efflux pumps. Bacteria are cultured on agar plates with increasing concentrations of EtBr. The minimum concentration of EtBr at which the bacterial mass fluoresces under UV light indicates the point where the efflux capacity is overwhelmed. Strains with over-expressed pumps require a higher EtBr concentration to fluoresce [5].

2. Reagents and Materials:

  • Trypticase Soy Agar (TSA)
  • Ethidium Bromide (EtBr) stock solution
  • McFarland Standard
  • Multi-drug resistant (MDR) bacterial isolates and reference control strains (e.g., E. coli K12)
  • U.V. transilluminator or gel documentation system

3. Step-by-Step Protocol:

  • Step 1: Plate Preparation. Prepare TSA plates containing a two-fold dilution series of EtBr, with concentrations ranging from 0.0 mg/L to 2.5 mg/L. Protect the plates from light.
  • Step 2: Inoculum Preparation. Grow overnight cultures of test and control strains. Adjust the turbidity of the cultures to 0.5 McFarland standard.
  • Step 3: Inoculation. Using a sterile swab, inoculate each bacterial strain onto the EtBr-TSA plates in a cartwheel pattern (from the center to the margin).
  • Step 4: Incubation. Incubate the plates at 37°C for 16–18 hours.
  • Step 5: Data Acquisition. Examine the plates under a U.V. transilluminator. Record the Minimum Fluorescence Concentration (MFC)—the lowest EtBr concentration at which bacterial fluorescence is observed.
  • Step 6: Confirmatory Step (Optional). To confirm the activity is temperature-dependent (a hallmark of efflux), re-incubate one set of plates at 4°C for 24 hours and re-evaluate fluorescence. Efflux activity is significantly reduced at lower temperatures [5].

4. Data Interpretation: A higher MFC in a clinical isolate compared to a reference control strain (e.g., E. coli K12) suggests over-expression of active efflux systems. This presumptive efflux activity should be confirmed by subsequent MIC reduction assays in the presence of known EPIs [5].

The following diagram illustrates the logical workflow and decision points for this experiment:

Start Start: Assess Bacterial Efflux Pump Activity PlatePrep Prepare TSA plates with EtBr dilution series Start->PlatePrep Inoculation Adjust bacterial cultures to 0.5 McFarland standard PlatePrep->Inoculation Incubation Inoculate plates in cartwheel pattern Inoculation->Incubation UVObservation Incubate plates at 37°C for 16-18 hours Incubation->UVObservation MFCResult Examine under UV light Determine MFC UVObservation->MFCResult LowMFC Low MFC Low efflux activity suspected MFCResult->LowMFC Low EtBr Concentration HighMFC High MFC High efflux activity suspected MFCResult->HighMFC High EtBr Concentration Confirm Confirm with MIC reduction assay using EPIs HighMFC->Confirm

Troubleshooting Common Experimental Issues

Issue Possible Cause Solution
No fluorescence at any EtBr concentration Efflux pumps are not active or EtBr is degraded. Test a known positive control strain. Prepare fresh EtBr stocks and protect plates from light [5].
Weak or inconsistent fluorescence Incorrect bacterial concentration or poor UV detection. Ensure accurate McFarland standard adjustment. Use a proper UV transilluminator and confirm camera settings [5].
EPI shows no potentiation in MIC assay The inhibitor is ineffective, toxic, or cannot penetrate the cell. Check inhibitor solubility and test for inherent antibacterial activity. Use a different, known EPI as a control for the assay setup [2] [3].
High cytotoxicity of EPI The inhibitor lacks selectivity for bacterial over human efflux pumps. This is a major developmental hurdle. Early optimization should include selectivity and cytotoxicity screening [2].

Future Directions and Key Considerations

Despite decades of research, no EPI has yet been approved for clinical use [6] [7]. The major barriers include:

  • Toxicity: Achieving selective inhibition of bacterial pumps without affecting human homologs (like P-glycoprotein) is challenging [2] [3].
  • Potency and Spectrum: An ideal EPI must be potent and effective against a broad range of efflux pumps across different bacterial species [3].
  • Drug-like Properties: Candidates must have good pharmacokinetics (ADMET profile) and be stable in serum to be clinically useful [2].

Recent advances are focusing on novel mechanisms, such as allosteric inhibitors that bind to a "hydrophobic trap" in RND pumps to block necessary conformational changes [4]. Furthermore, the role of efflux pumps is expanding, with recent studies highlighting their contribution to resistance against new beta-lactam/beta-lactamase inhibitor combinations [8].

References

Antibacterial agent 114 vs other imidazo-phenanthroline derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Documented Activities of Imidazo-Phenanthroline Derivatives

The table below summarizes the key biological activities and experimental data for imidazo-phenanthroline derivatives found in the literature. Please note that these are not related to the unspecified "Antibacterial Agent 114".

Compound / Derivative Primary Biological Activity & Target Key Experimental Findings (IC₅₀, Kb, etc.) Cellular & Molecular Mechanisms Citation

| RPIP series (e.g., 1: R=NO₂) | Anticancer (Lung adenocarcinoma A549 cells) Target: bcl-2 G-quadruplex DNA | IC₅₀ (A549): 15.03 μM Binding constant (Kb) to bcl-2 G4 DNA: 8.7 x 10⁷ M⁻¹ | Induces G1-phase cell cycle arrest; localizes in mitochondria; triggers apoptosis. | [1] | | IPM714 | Anticancer (Colorectal cancer HCT116 & SW480 cells) Target: P13K/AKT/mTOR pathway | IC₅₀ (HCT116): 1.74 μM IC₅₀ (SW480): 2 μM | Induces apoptosis; arrests cell cycle at S phase; inhibits P13K/AKT/mTOR signaling. | [2] | | Imidazo-phenanthroline Ru(II) complexes | Photodynamic Therapy (PDT) & Photoredox Catalysis | -- | Acts as a photosensitizer; generates reactive oxygen species (ROS) upon light activation for cell killing or catalytic reactions. | [3] | | Novel imidazole-morpholine derivatives (5a-e) | Antimicrobial & Anti-inflammatory | -- (Compounds 5b and 5c showed most potent antibacterial activity) | Disrupts cell membrane of bacteria; inhibits cyclooxygenase-2 (COX-2) enzyme. | [4] |

Detailed Experimental Protocols

For researchers looking to replicate or compare studies, here are the core methodologies used in the cited literature.

  • Cytotoxicity Assay (MTT Assay): This is a standard colorimetric assay to measure cell metabolic activity and thus, cytotoxicity. Cells (e.g., A549, HCT116) are seeded in a plate and treated with varying concentrations of the test compound for a set period (e.g., 72 hours). MTT reagent is added and converted to insoluble purple formazan by living cells' mitochondria. The formazan is solubilized, and its absorbance is measured. The IC₅₀ value is calculated from the dose-response curve [1] [2].
  • Cell Apoptosis & Cycle Analysis (Flow Cytometry): After drug treatment, cells are stained with a DNA-binding dye like Propidium Iodide (PI). The stained cells are passed through a flow cytometer, which measures the DNA content of each cell. The distribution of cells in different phases (G1, S, G2/M) of the cell cycle can be determined. An increase in the sub-G1 population or a specific phase arrest indicates apoptosis or cell cycle disruption [1].
  • DNA Binding Studies (Electronic Titration): A solution of the compound is prepared, and its absorption spectrum is recorded. Increasing concentrations of DNA (e.g., bcl-2 G-quadruplex DNA) are added to the compound solution, and the absorption spectra are recorded after each addition. A hyperchromic effect (increase in absorbance) and/or a red shift (bathochromic shift) in the spectrum suggest binding. The intrinsic binding constant (Kb) can be calculated using established methods [1].

Mechanisms of Action and Signaling Pathways

The anticancer activity of these derivatives often involves complex interactions with cellular targets. The following diagram illustrates the mitochondria-mediated apoptosis pathway induced by derivative 1 (RPIP, R=NO₂) as described in [1].

G cluster_pathway Mitochondrial Apoptosis Pathway Compound1 Compound 1 G1_Arrest G1 Phase Cell Cycle Arrest Compound1->G1_Arrest Stabilize Stabilizes bcl-2 G4 DNA Compound1->Stabilize G4_DNA bcl-2 G-quadruplex DNA G4_DNA->Stabilize Apoptosis Apoptosis MitoLocalize Localizes in Mitochondria CytoC_Release Release of Cytochrome c MitoLocalize->CytoC_Release G1_Arrest->Apoptosis Bcl2_Down Downregulates Bcl-2 Protein Stabilize->Bcl2_Down Inhibits transcription Bcl2_Down->MitoLocalize Caspase_Act Caspase Cascade Activation CytoC_Release->Caspase_Act Caspase_Act->Apoptosis

Another significant mechanism involves the inhibition of the PI3K/AKT/mTOR pathway, a key regulator of cell growth and survival, as demonstrated by derivative IPM714 [2].

G IPM714 IPM714 PI3K PI3K IPM714->PI3K Inhibits Apoptosis Apoptosis & S-phase Arrest IPM714->Apoptosis Induces AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes

Research Implications and Future Directions

The search results indicate that the imidazo-phenanthroline scaffold is a versatile platform in medicinal chemistry and materials science. For a researcher, the following points are worth noting:

  • Diverse Therapeutic Potential: While your focus is on antibacterial agents, this chemical class shows pronounced and mechanistically well-understood anticancer activity, which may represent a more fruitful research direction [1] [2].
  • Synergistic Design: The concept of hybrid pharmacophores is powerful. The high activity of imidazole-morpholine derivatives [4] suggests that combining the imidazo-phenanthroline core with other bioactive moieties could be a viable strategy for developing novel antibacterial agents.
  • Beyond Traditional Targets: The ability of these compounds to target non-canonical DNA structures like G-quadruplexes [1] [5] presents an innovative approach for disrupting bacterial gene regulation, a field that is less explored than targeting proteins.

References

Framework for Comparing Antibacterial Agents

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core aspects involved in comparing antibacterial agents, which aligns with the requirements for your comparison guide [1] [2].

Comparison Aspect Description and Common Metrics Relevant Experimental Protocols
Antibacterial Spectrum Categorization as narrow-spectrum (targeting specific bacteria) or broad-spectrum (targeting a wide range). The "ESKAPEE" pathogens are often a benchmark [1]. Agar-based diffusion assays (e.g., disk diffusion) determine spectrum by measuring zones of inhibition against a panel of bacteria [2].
Potency Minimum Inhibitory Concentration (MIC): The lowest concentration of an agent that prevents visible bacterial growth. Lower MIC indicates higher potency [2]. Broth dilution methods (macro- or micro-dilution) in liquid media are the standard for determining MIC values [2].
Mechanism of Action (MoA) The specific bacterial target process (e.g., cell wall synthesis, protein synthesis, DNA replication) [1]. Time-kill kinetics studies the rate of bactericidal action. Advanced techniques like flow cytometry can assess membrane integrity and other physiological changes [2].

Detailed Experimental Protocols

Here is a deeper look into the key methodologies cited for evaluating antibacterial agents.

  • Agar Diffusion Assay (e.g., Disk Diffusion)

    • Principle: This method assesses the ability of an antimicrobial agent to diffuse through agar and inhibit the growth of a test microorganism [2].
    • Protocol: A standardized bacterial suspension is spread on an agar plate. Paper disks impregnated with the antibacterial agent are placed on the agar surface. The plate is incubated, and the diameter of the clear zone around the disk (zone of inhibition) is measured. This provides a qualitative and comparative measure of the agent's activity [2].
  • Broth Dilution for Minimum Inhibitory Concentration (MIC)

    • Principle: This quantitative method determines the lowest concentration of an agent that inhibits visible bacterial growth in a liquid medium [2].
    • Protocol: A series of tubes or microtiter wells containing a standardized bacterial inoculum are exposed to serial dilutions of the antibacterial agent. After incubation, the MIC is identified as the lowest concentration where no visible turbidity (growth) is observed. From these tubes, a subculture can be made onto agar plates to determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills 99.9% of the initial bacterial inoculum [2].
  • Time-Kill Kinetics Assay

    • Principle: This method evaluates the rate and extent of bactericidal (killing) activity of an antimicrobial agent over time [2].
    • Protocol: A bacterial culture is exposed to a predetermined concentration of the antibacterial agent (e.g., 1x, 2x, or 4x the MIC). Samples are withdrawn at specific time intervals (e.g., 0, 2, 4, 6, 24 hours), diluted, and plated on agar to count viable colonies. The results are plotted as log10 colony-forming units (CFU) per milliliter versus time, showing the speed and completeness of the killing action [2].

Workflow for In Silico Screening of Novel Agents

Given the interest in novel agents, the diagram below illustrates a modern computational workflow used in early-stage discovery to identify promising candidates, as described in the search results [3]. This can be a precursor to the experimental protocols listed above.

pipeline start Start: Compound Library step1 Initial Filtering (Mass < 500 Da, Cationic Groups) start->step1 step2 Free Energy Profiling (Prediction of Membrane Interaction) step1->step2 step3 Clustering Analysis (Group by Thermodynamic Properties) step2->step3 step4 Molecular Fingerprinting (Identify Structural Commonalities) step3->step4 ml AI-Guided Generation (ReLeaSE Framework) step4->ml Uses Guidelines output Output: Promising Antimicrobial Candidates ml->output

The accompanying textual description for this workflow is as follows:

  • Initial Filtering: Large libraries of compounds are filtered based on key physicochemical properties known to be associated with antimicrobial activity, such as molecular mass (often under 500 Da) and the presence of cationic (positively charged) groups [3] [4].
  • Free Energy Profiling: Software tools like Diptool are used to predict how a compound interacts with and translocates across a lipid bilayer, calculating the free energy barriers and minima. This helps estimate a compound's ability to penetrate bacterial membranes [3].
  • Clustering & Molecular Fingerprinting: Compounds with promising energy profiles are clustered based on these thermodynamic properties. Subsequent analysis of these clusters identifies common structural features or "fingerprints," such as long carbon chains and specific charged groups [3].
  • AI-Guided Generation: The identified guidelines (e.g., specific ranges for logP and molecular mass) are fed into AI frameworks like Reinforcement Learning for Structural Evolution (ReLeaSE), which can then generate novel molecular structures that are predicted to have high antimicrobial potential [3].

How to Locate Specific Agent Data

To find information on a specific agent like "Antibacterial agent 114," I suggest the following steps:

  • Refine Your Search: Use specialized scientific databases such as PubMed, Google Scholar, or the WHO Global Observatory for Health R&D preclinical database [5]. Try search terms like "this compound in vivo," "Agent 114 MIC," or the compound's chemical name if known.
  • Consult Chemical Databases: Search for the compound by its name or registry number in chemical databases like PubChem or ChemSpider. These often aggregate biological assay data from various sources.
  • Review Patent Literature: New agents are often disclosed in patent applications, which can be a source of detailed experimental data before full publication in a journal.

References

Antibacterial agent 114 efficacy vs traditional antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data at a Glance

The table below summarizes the available quantitative data for Antibacterial Agent 114, which measures its Minimum Inhibitory Concentration (MIC) against various microorganisms. A lower MIC value indicates greater potency [1].

Microorganism MIC Value (μM)
P. aeruginosa 625
B. subtilis 625
E. coli 625
E. faecalis 625
S. typhimurium 625
S. mutans 1250
S. aureus 1250

Interpreting the Data and Research Context

  • Mechanism of Action: The search results do not specify the mechanism of action for this compound. Discovering whether it employs a novel mechanism or targets known pathways is a critical step in early-stage research.
  • Comparative Efficacy: The MIC values for this compound are in the high micromolar range (625-1250 μM). Many modern traditional antibiotics are effective at much lower concentrations (often in the nanomolar or low micromolar range) [2] [3]. This suggests that, based on current data, this compound is less potent than most clinical antibiotics and appears to be a preliminary research compound rather than a developed therapeutic agent.
  • Spectrum of Activity: The agent shows a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria. However, it is notably less potent against the Gram-positive bacteria S. mutans and S. aureus [1].

Suggested Experimental Path for Comparison

To build a meaningful comparison guide, you would need to generate and include data from standard microbiological assays. The general workflow for such experiments is outlined below.

Start Start: Cultivate Bacterial Strains A Broth Microdilution Assay Start->A B Determine Minimum Inhibitory Concentration (MIC) A->B C Time-Kill Kinetics Assay B->C For compounds with favorable MIC D Mechanism of Action Studies C->D For promising candidates E Cytotoxicity Assay (on Mammalian Cells) D->E

Core Experimental Protocols:

  • Broth Microdilution for MIC [2]: This is the standard method for generating the data shown in the table. It involves preparing serial dilutions of the antibacterial agent in a broth, inoculating with a standardized number of bacteria, and incubating. The MIC is the lowest concentration that prevents visible growth.
  • Time-Kill Kinetics Studies: This assay goes beyond the MIC to show the rate at which an agent kills bacteria. It involves exposing bacteria to a set concentration (e.g., 1x, 2x, 4x MIC) and quantifying viable cells over time (e.g., 0-24 hours). It distinguishes between bactericidal (killing) and bacteriostatic (growth-inhibiting) effects [2] [4].
  • Mechanism of Action Studies: Techniques here depend on the suspected target. They can include:
    • Cell Wall Synthesis Inhibition: Detection of cytoplasmic leakage or microscopic examination for cell lysis.
    • Protein Synthesis Inhibition: Incorporation of radiolabeled amino acids to measure synthesis rates.
    • Membrane Integrity Disruption: Using fluorescent dyes that enter cells with compromised membranes [2] [5].
  • Cytotoxicity Assays: It is crucial to determine if the agent's antibacterial effect is selective. Assays like the MTT or LDH release are used on mammalian cell lines (e.g., HEK-293) to establish a Selectivity Index (SI = Cytotoxic Concentration / MIC), ensuring the agent is more toxic to bacteria than human cells [6].

Key Takeaways for Researchers

  • Current Stage: this compound is a research-grade compound with documented in vitro activity, but its high MIC values place it at a very early stage of investigation [1].
  • Comparison to Traditional Antibiotics: Based on available data, it is significantly less potent than most antibiotics in clinical use. A robust comparison would require data on its mechanism of action, kill kinetics, and selectivity.
  • Future Directions: The priority for this compound would be to identify its molecular target to assess novelty, conduct lead optimization to improve its potency, and perform comprehensive safety and efficacy testing in animal models.

References

MIC Validation: Core Methodologies & Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under standardized conditions [1]. Reliable MIC assessment is crucial for selecting effective antibiotics and combating resistance [1].

The table below summarizes the key characteristics of the primary methods used for MIC determination:

Method Principle Key Advantages Key Limitations Typical Use in Validation
Broth Microdilution (BMD) [1] Two-fold antibiotic dilutions in a liquid medium (Mueller-Hinton Broth); MIC is the first clear well. Considered the reference gold standard; quantitative; high-throughput potential [2] [1]. Manual setup can be laborious; subjective endpoint reading [2]. Serves as the primary benchmark for comparing new agents or methods [2].
Agar Dilution [1] Two-fold antibiotic dilutions incorporated into Mueller-Hinton Agar plates; organisms spotted onto plates. Suitable for testing multiple strains simultaneously; good for fastidious organisms. Resource-intensive for few isolates; less flexible than BMD. An established reference method, particularly for specific organisms or antibiotics like fosfomycin [1].
Gradient Diffusion (E-test) [1] Predefined antibiotic gradient on a plastic strip; MIC read where ellipse of inhibition intersects the strip. Simple; provides a quantitative MIC value; flexible for single drugs. Higher cost per test than BMD; less accurate for some drug-bug combinations. Useful for supplementary testing or when full dilution methods are not feasible.
Disk Diffusion (Kirby-Bauer) [3] Impregnated disk on inoculated agar; measures zone of inhibition (mm), not a direct MIC. Low cost; ease of interpretation; flexible. Qualitative (S/I/R) or semi-quantitative; lacks precision of MIC [3] [2]. Not for primary MIC validation; used for initial screening or epidemiological studies.
Automated Systems (e.g., VITEK) [2] Automated turbidity-based reading of antibiotic panels in a closed system. Simplified, rapid procedures; high throughput. May miss heteroresistance due to lower sensitivity [2]. Used in clinical labs for efficiency; performance against novel agents must be validated.
Novel Methods (e.g., EZMTT) [2] Colorimetric assay using a tetrazolium salt to detect microbial NAD(P)H, indicating cell viability. High sensitivity; can detect low-level (∼1%) resistant subpopulations (heteroresistance) [2]. Newer technology; requires validation against reference methods. Emerging as a highly sensitive method to uncover "hidden" resistance missed by BMD [2].

Detailed Experimental Protocols

For any validation study, adhering to standardized protocols is essential for reproducible and credible results.

Reference Broth Microdilution (BMD) Method

This is the foundational protocol against which new agents or methods are often compared [3] [1].

  • Inoculum Preparation: Select 3-5 well-isolated colonies from an 18-24 hour culture. Create a bacterial suspension in saline or broth. Adjust the turbidity to a 0.5 McFarland standard, which equates to approximately 1-2 x 10^8 CFU/mL [3].
  • Dilution Series: Prepare a two-fold dilution series of the antibacterial agent in a suitable solvent (e.g., water, phosphate buffer, or DMSO) using Mueller-Hinton Broth (MHB) as the diluent [1]. For a standard panel, the final volume in each well is 100 µL.
  • Inoculation & Incubation: Dilute the standardized inoculum 1:100 in MHB to achieve a final concentration of ~5 x 10^5 CFU/mL. Add 100 µL of this diluted inoculum to each well of the microdilution panel. Incubate the panel at 35°C for 16-20 hours [3].
  • MIC Reading & Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Results are interpreted using clinical breakpoints published by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [3].
High-Sensitivity EZMTT Method

This protocol describes a novel colorimetric method that enhances detection sensitivity, which is critical for identifying heteroresistance [2].

  • Inoculum & Reagent Preparation: Prepare a 0.5 McFarland bacterial suspension as in the BMD method. Dilute this suspension 1:200 in cation-adjusted Mueller-Hinton broth (CAMHB) containing a 1x final concentration of the EZMTT reagent [2].
  • Panel Setup & Inoculation: Use a MIC panel (e.g., 96-well) with predefined antibiotic concentrations. Add 100 µL of the bacterial-EZMTT mixture to each well using an automatic dispenser.
  • Incubation & Reading: Incubate the panel at 35°C for the required time (e.g., 16-20 hours). Measure the optical density at 450 nm (OD450), as the EZMTT reaction with viable cells produces a soluble orange-yellow color. The MIC is determined as the well with an OD450 equivalent to the negative control (no growth). The method's enhanced sensitivity allows it to detect bacterial growth as low as ~1%, making it powerful for spotting heteroresistant subpopulations [2].

Workflow Visualization

The following diagram illustrates the logical workflow for validating the MIC of a new antibacterial agent, integrating both reference and novel methods.

MIC Validation Workflow (Width: 760px) cluster_culture Initial Culture cluster_methods Parallel MIC Testing Start Start: New Antibacterial Agent A Culture Bacterial Strains (18-24 hrs) Start->A B Prepare 0.5 McFarland Standard Inoculum A->B C Reference Method: Broth Microdilution (BMD) B->C D Validation Method: (e.g., EZMTT, Automated) B->D E Incubate Panels (35°C, 16-20 hrs) C->E D->E F Read & Record MICs E->F G Compare Results and Analyze Correlation F->G H Report Validated MIC G->H

The diagram below provides a comparative overview of how different MIC testing methods detect resistant subpopulations, highlighting a key advantage of novel techniques.

Detecting Resistant Subpopulations (Width: 760px) Bacterial Population Bacterial Population Majority Susceptible Majority Susceptible Bacterial Population->Majority Susceptible Minority Resistant Minority Resistant Bacterial Population->Minority Resistant Standard BMD Standard BMD Method ~10% Growth Detection Limit Minority Resistant->Standard BMD May be missed EZMTT Method High-Sensitivity EZMTT ~1% Growth Detection Limit Minority Resistant->EZMTT Method Is detected

Key Considerations for MIC Validation

  • Quality Control (QC): Implement a robust QC program. Use defined QC strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) with established MIC ranges to ensure testing conditions and reagents are acceptable [3] [2].
  • Data Interpretation: Correlate MIC results with the identified organism. Ensure results for drugs within the same class are consistent. Investigate any major discrepancies from previous results [3].
  • The Challenge of Heteroresistance: Heteroresistance occurs when a seemingly susceptible bacterial population contains a small, resistant subpopulation [2]. This can lead to treatment failure. The high sensitivity of methods like EZMTT is particularly valuable for detecting this phenomenon, which is often missed by conventional methods with higher detection limits [2].

References

Antibacterial agent 114 compared to fluoroquinolones

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Fluoroquinolones

Fluoroquinolones are a major class of synthetic, broad-spectrum antibacterial agents. The table below summarizes their core characteristics to provide a baseline for future comparisons [1] [2] [3].

Feature Description
Core Structure Bicyclic core structure (4-quinolone or similar, e.g., 1,8-naphthyridine) [2] [4].
Mechanism of Action Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV [1] [3] [4].
Primary Effect Bactericidal [1].
Spectrum of Activity Broad spectrum; includes Gram-negative bacilli, some Gram-positive bacteria, and later generations cover anaerobes and atypicals [1] [2] [3].
Common Resistance Mechanisms Chromosomal mutations in target enzymes (gyrase, topoisomerase IV), reduced drug permeation, efflux pump overexpression [1] [4].

Mechanism of Action: A Detailed Pathway

Fluoroquinolones kill bacteria by disrupting DNA replication. The following diagram illustrates this multi-step process and the consequential events that lead to cell death.

G Start Fluoroquinolone Entry into Bacterial Cell Step1 Drug binds to complexes of dDNA Gyrase/Topo IV and DNA Start->Step1 Step2 Formation of Stabilized Cleavage Complex Step1->Step2 Step3 Blockage of DNA Strand Rejoining Step2->Step3 Step4 Double-Stranded DNA Breaks Step3->Step4 Step5 SOS Response Activation for DNA Repair Step4->Step5 End Irreparable DNA Damage Triggers Cell Death Step5->End

Pathway Explanation: Fluoroquinolones enter the bacterial cell and form a ternary complex with bacterial enzymes (DNA gyrase or topoisomerase IV) and DNA itself. This binding stabilizes the enzyme-DNA complex after the DNA has been cleaved, effectively blocking the resealing of DNA strands. This blockage results in lethal double-stranded DNA breaks. The cell's SOS repair pathway is activated but is often overwhelmed by the damage, leading to irreversible destruction of the bacterial chromosome and cell death [1] [3] [4].

Standard Experimental Protocols for Evaluation

For a rigorous comparison with "Antibacterial agent 114," the following established methodologies are used to evaluate fluoroquinolone performance. You can adapt these protocols to test your agent.

1. Minimum Inhibitory Concentration (MIC) Assay This standard broth microdilution test determines the lowest concentration of an antibiotic that inhibits visible bacterial growth.

  • Procedure:
    • Prepare a series of doubling dilutions of the fluoroquinolone in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
    • Standardize the bacterial inoculum to approximately 5 × 10^5 CFU/mL and add to each well.
    • Include growth control (bacteria, no drug) and sterility control (broth only) wells.
    • Incubate the plate at 35±2°C for 16-20 hours.
    • The MIC is the lowest drug concentration that prevents visible turbidity [1] [2].
  • Key Variables: Medium composition, pH, cation concentrations (especially Mg²⁺), and inoculum size can significantly impact MIC results for fluoroquinolones [1].

2. Time-Kill Kinetics Assay This assay evaluates the rate and extent of bactericidal activity over time.

  • Procedure:
    • Expose a standardized, high-density bacterial culture (e.g., ~10^8 CFU/mL) to the fluoroquinolone at concentrations such as 1x, 2x, and 4x the predetermined MIC.
    • Incubate the culture flasks under constant agitation.
    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 6, 24 hours).
    • Serially dilute each sample and plate on agar for viable colony count.
    • Plot the log10 CFU/mL versus time to generate kill curves. A ≥3 log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal [1].

3. Biofilm Eradication Assay This protocol tests the ability of an antibiotic to kill bacteria embedded in a biofilm, which is crucial for treating device-related infections.

  • Procedure:
    • Biofilm Formation: Grow a biofilm in a specialized system like a Calgary Biofilm Device or a simple static model on a peg lid or in a 96-well plate for 24-48 hours.
    • Biofilm Maturation: Carefully rinse the formed biofilm to remove non-adherent, planktonic cells.
    • Antibiotic Exposure: Transfer the biofilm to a new plate containing the fluoroquinolone at various concentrations in fresh medium. A common metric is the Minimum Biofilm Eradication Concentration (MBEC).
    • Incubation and Analysis: Incubate for 24 hours. Viability can be assessed by:
      • Resazurin Assay: Measuring the reduction of the blue, non-fluorescent resazurin to pink, fluorescent resorufin by metabolically active cells.
      • CVTA: Performing sonication to disrupt the biofilm, followed by viable counting on agar plates [3].

Finding Information on "this compound"

The term "this compound" is likely an internal compound code from a specific research institution or pharmaceutical company, which would not be publicly available in the scientific literature. To locate relevant data, you could:

  • Check Patent Databases: Search the US Patent and Trademark Office (USPTO), European Patent Office (EPO), and World Intellectual Property Organization (WIPO) databases using the compound name and related keywords.
  • Search Scientific Literature Broadly: Use platforms like PubMed and Google Scholar with varied search terms, including the names of researchers or institutions you suspect may be involved in its development.
  • Consult Chemical Databases: If the chemical structure is known, search by its structure or standardized identifier (like InChIKey) in databases such as PubChem or ChemSpider.

References

Antibacterial agent 114 structure-activity relationship study

Author: Smolecule Technical Support Team. Date: February 2026

A Candidate Compound: Picolinamide 114

One research article mentions a compound labeled 114 in a series of picolinamide antibacterials developed to selectively target Clostridioides difficile [1].

  • Structural Features: This compound is a picolinamide derivative with a carboxylate group, likely introduced to improve water solubility [1].
  • Reported Activity: It demonstrated potent activity against C. difficile with a Minimum Inhibitory Concentration (MIC) of 0.12 µg·mL⁻¹ [1].
  • Cytotoxicity: In a cell viability (XTT) assay using HeLa cells, compound 114 showed an IC₅₀ of 53.3 ± 3.6 µg·mL⁻¹ [1]. This indicates a selectivity index (IC₅₀/MIC) of approximately 444 for this specific in vitro assay, suggesting a good margin between antibacterial activity and cellular toxicity.

Without access to the full study, the following table outlines the key data points that are available and those which are typically crucial for a comprehensive SAR guide but are currently missing for this compound.

Data Category Available Information for Agent 114 Information Gap / What is Typically Needed
Core Structure Picolinamide derivative [1] High-resolution chemical structure (e.g., .mol file, SMILES)
Antibacterial Potency (MIC) 0.12 µg·mL⁻¹ vs. C. difficile [1] MIC data against a full panel of Gram-positive and Gram-negative bacteria
Cytotoxicity (IC₅₀) 53.3 µg·mL⁻¹ (HeLa cells) [1] Toxicity data on other cell lines and in vivo models
SAR Rationale Introduction of a carboxylate group to improve water solubility [1] Detailed analysis of how specific structural modifications (e.g., at R1, R2) affect activity and properties
Key Analogues Not available for comparison Data on closely related analogues (e.g., compounds 5, 87, 116 from the same study) to illustrate potency and selectivity trends
Experimental Protocols Not available in search results Detailed methodology for MIC assays, cytotoxicity tests, and in vivo efficacy models

Experimental Protocols for SAR Studies

While the specific protocols for compound 114 are not available in the search results, the methodologies below are standard in the field and were used in the other antibacterial studies I found [2] [3] [4].

  • Minimum Inhibhibitory Concentration (MIC) Assays: This is the core protocol for evaluating antibacterial potency. It involves serially diluting the test compound in a broth medium, inoculating with a standardized bacterial count, and incubating. The MIC value is the lowest concentration that visually prevents growth [1] [4].
  • Cytotoxicity Assays (e.g., XTT Assay): To assess potential toxicity to human cells, compounds are incubated with mammalian cell lines (e.g., HeLa cells). A tetrazolium dye like XTT is added, which is metabolized by viable cells into a colored formazan product. The IC₅₀ is the concentration that reduces cell viability by 50% [1].
  • Advanced Screening Workflows: Modern approaches combine transcriptomics and molecular docking (e.g., TCMD method) to efficiently identify active components and their protein targets from complex mixtures without prior knowledge [3]. The workflow for such a method can be visualized as follows:

TCMD_Workflow start Start: Complex Mixture a Chemical Analysis (GC-MS, LC-MS, etc.) start->a b In vitro Antimicrobial Assay a->b c Transcriptomic Analysis (Differentially Expressed Genes) b->c d KEGG Pathway Enrichment & Hub Gene Identification c->d e Molecular Docking (Hub Gene Proteins vs. Mixture Compounds) d->e f Validation (e.g., Pure Compound Assays, RT-qPCR) e->f end Identified Active Constituents f->end

Figure 1: TCMD Workflow. A modern high-throughput method combining transcriptomics and molecular docking to identify antimicrobial components in complex mixtures [3].

References

Antibacterial agent 114 vs cephalosporins antibacterial activity

Author: Smolecule Technical Support Team. Date: February 2026

KPC-114: Impact on Antibacterial Agents

The table below summarizes the resistance profile of a Klebsiella pneumoniae strain producing the KPC-114 enzyme against a panel of antibiotics [1].

Table 1: Resistance Profile of KPC-114 Producing *K. pneumoniae*

Antibiotic Class Antibiotic Agent(s) Resistance Status (for KPC-114 producer) Minimum Inhibitory Concentration (MIC) (if available)
Cephalosporins Ceftazidime, Cefotaxime, Ceftriaxone, Cefepime Resistant >32 µg/mL for Ceftazidime [1]
Ceftolozane-Tazobactam Resistant 12 µg/mL [1]
Cefiderocol Susceptible 0.25 µg/mL [1]
Carbapenems Ertapenem, Doripenem Resistant -
Imipenem, Meropenem Susceptible ≤1 µg/mL for Imipenem; ≤0.25 µg/mL for Meropenem [1]
Penicillins Piperacillin-Tazobactam, Amoxicillin-Clavulanate Resistant or Intermediate -
Monobactams Aztreonam Resistant >16 µg/mL [1]
Aminoglycosides Amikacin Susceptible 4 µg/mL [1]
Fluoroquinolones Ciprofloxacin Resistant >64 µg/mL [1]

Experimental Data & Methodology

The data in Table 1 was generated using standard microbiological and genomic techniques [1]:

  • Source of Isolate: The KPC-114 variant was identified in a Klebsiella pneumoniae strain (ST11) isolated from a rectal swab of a hospitalized patient [1].
  • Antimicrobial Susceptibility Testing (AST): The Minimum Inhibitory Concentration (MIC) was determined using recognized methods such as broth microdilution or MIC Test Strips. Interpretive criteria were based on guidelines from CLSI (Clinical and Laboratory Standards Institute) and/or EUCAST (European Committee on Antimicrobial Susceptibility Testing) [1].
  • Whole-Genome Sequencing (WGS): The bacterial isolate's genomic DNA was sequenced using the Illumina NextSeq platform. Subsequent bioinformatic analysis identified the specific resistance gene and the mutation in the blaKPC-2 gene, which led to the insertion of two serine amino acids (designated S181_P182insSS), defining the novel KPC-114 variant [1].
  • Mechanism of Resistance: KPC-114 is a carbapenemase (Ambler class A serine β-lactamase). The amino acid insertions alter the enzyme's structure, particularly expanding the Ω-loop region, which enhances its ability to hydrolyze and confer resistance to advanced cephalosporin-inhibitor combinations like ceftazidime-avibactam [1].

Mechanism of Action and Resistance

The following diagram illustrates the functional relationship between cephalosporins, KPC-114, and the "Trojan horse" strategy of cefiderocol.

antibiotic_mechanism Ceph Cephalosporins KPC114 KPC-114 Enzyme Ceph->KPC114 Hydrolyzed by InactiveCeph Inactivated Antibiotic KPC114->InactiveCeph PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis Inhibited PBP->CellWall BacterialDeath Bacterial Death CellWall->BacterialDeath Cefiderocol Cefiderocol Siderophore Siderophore Iron Transporter Cefiderocol->Siderophore Utilizes PBP2 Binds to PBP-3 Siderophore->PBP2 Trojan Horse Entry PBP2->CellWall

Key Insights for Drug Development

  • KPC-114 is a Resistance Mechanism, Not a Drug: It's crucial to differentiate between antibacterial agents and resistance mechanisms. KPC-114 is a potent enzyme that compromises the efficacy of many cephalosporins [1].
  • The Threat of Novel Variants: KPC-114 emerged just two years after the introduction of ceftazidime-avibactam in Brazil, highlighting the rapid evolution and spread of resistance mechanisms in response to new therapeutic pressures [1].
  • Promising Avenues: The activity of cefiderocol against KPC-114 producers is a significant finding. Its unique "Trojan horse" mechanism bypasses porin-mediated resistance and demonstrates stability against a broad spectrum of β-lactamases, making it a critical candidate for treating infections caused by such resistant pathogens [1] [2].

References

Antibacterial agent 114 cross-resistance profiling

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Antibacterial Agent 114

This compound (CAS No. 2733391-71-2) is described in a commercial bio-medical catalog as a potent antibacterial agent. Its known activity against a range of microorganisms, expressed as Minimum Inhibitory Concentration (MIC) values, is summarized in the table below [1].

Table: Reported Antibacterial Activity of Agent 114

Bacterial Strain MIC Value (μM)
Pseudomonas aeruginosa 625
Bacillus subtilis 625
Escherichia coli 625
Enterococcus faecalis 625
Salmonella typhimurium 625
Streptococcus mutans 1250
Staphylococcus aureus 1250

> Note on Availability: This compound is marked "For research use only" and is a controlled substance not for sale in all territories [1].

Cross-Resistance Profiling Methodology

To objectively assess a new antibacterial agent's potential for cross-resistance, a structured experimental approach is needed. The following workflow and protocol are adapted from a published platform for detecting cross-resistance in Staphylococcus aureus [2].

Define Platform Strains Define Platform Strains Engineer Resistant Strains Engineer Resistant Strains Define Platform Strains->Engineer Resistant Strains Select Spontaneous Mutants Select Spontaneous Mutants Define Platform Strains->Select Spontaneous Mutants Validate Genotype/Phenotype Validate Genotype/Phenotype Engineer Resistant Strains->Validate Genotype/Phenotype Select Spontaneous Mutants->Validate Genotype/Phenotype Test Novel Compound Test Novel Compound Validate Genotype/Phenotype->Test Novel Compound Determine MIC Values Determine MIC Values Test Novel Compound->Determine MIC Values Analyze for Cross-Resistance Analyze for Cross-Resistance Determine MIC Values->Analyze for Cross-Resistance

Detailed Experimental Protocol [2]
  • Strain Panel Construction

    • Uniform Genetic Background: Use a well-characterized laboratory strain (e.g., S. aureus SH1000) to minimize variables.
    • Defined Resistance Genotypes: Create a panel of strains, each harboring a specific, clinically relevant resistance determinant.
    • Engineering Methods:
      • Cloning: Clone constitutively expressed resistance genes (e.g., mecA, cfr, aacA-aphD) into a low-copy-number shuttle vector, which is then electroporated into the host strain.
      • Spontaneous Mutants: Isolate resistant mutants through serial passage in sub-inhibitory concentrations of an antibiotic or by plating on selective agar. Confirm common resistance mutations (e.g., in rpoB for rifampicin) via DNA sequencing.
  • Susceptibility Testing

    • Standardized Method: Perform broth microdilution for MIC determination in Cation-Adjusted Mueller-Hinton Broth (CAMHB), following guidelines from organizations like the CLSI.
    • Exceptions: For certain drugs (e.g., sulfonamides), a reduced bacterial inoculum (5 × 10⁴ CFU) may be necessary. Agar dilution can be used for agents like fusidic acid.
    • Data Interpretation: A substantial reduction in susceptibility (e.g., a ≥8-fold increase in MIC) in a platform strain compared to the wild-type control indicates meaningful cross-resistance.

Application and Data Interpretation

The methodology was validated by testing known compounds. For instance, while γ-actinorhidin showed no cross-resistance, batumin's activity was profoundly impaired (32-fold reduction in susceptibility) in a strain resistant to triclosan, highlighting a critical liability [2].

Table: Expected Cross-Resistance Data Output Structure

Strain / Resistance Genotype This compound MIC (μg/mL) Control Agent MIC (μg/mL) Fold Change in MIC Evidence of Cross-Resistance?
Wild-Type Control (SH1000) Data needed Data needed (Baseline) No
mecA (Methicillin) Data needed Data needed Data needed Data needed
cfr (Linezolid, Phenicols) Data needed Data needed Data needed Data needed
aacA-aphD (Aminoglycosides) Data needed Data needed Data needed Data needed
Triclosan-Resistant Mutant Data needed Data needed Data needed Data needed

Future Research Directions

Given the lack of specific data, here are key steps for profiling this compound:

  • Prioritize ESKAPEE Pathogens: Focus on high-priority, multidrug-resistant bacteria like Acinetobacter baumannii and Carbapenem-resistant Enterobacteriaceae [3].
  • Investigate Mechanism of Action: Understanding how Agent 114 works is crucial for predicting cross-resistance. Modern computational tools (e.g., Diptool) can help model its interaction with membranes or targets [4].
  • Expand Panel Scope: Include strains with upregulated efflux pumps and biofilm-forming capabilities, as these are common clinical resistance mechanisms [3] [5].

References

Antibacterial agent 114 comparison with novel antibacterial agents

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Antibacterial Agent 114

The table below summarizes the available information on this compound and contrasts it with other types of agents in development.

Agent / Strategy Class / Type Reported Target Pathogens Potency (MIC values) Key Advantages / Features Reported Limitations / Status
This compound [1] Synthetic small molecule P. aeruginosa, B. subtilis, E. coli, E. faecalis, S. typhimurium, S. mutans, S. aureus [1] 625 - 1250 μM [1] Potent, broad-spectrum activity against listed bacteria [1]. Early research compound; high MIC indicates relatively low potency.
Nisin-g-MGO Nanohybrid [2] Antimicrobial peptide (Nisin) conjugated to nanomaterial Staphylococcus aureus, Bacillus subtilis [2] Not Specified Long-term stable antibacterial performance (>6 months); good biocompatibility; magnetic separation capability [2]. Application is for surface coatings/ biomaterials, not systemic drugs.
Graphene Oxide (GO) [3] Nanomaterial E. coli, S. aureus and others [3] Varies with flake size Multiple mechanisms (physical damage, oxidative stress); activity against bacteria and fungi; low propensity for resistance [3]. Activity highly dependent on synthesis method, flake size, and oxygen content [3].
Novel Therapeutic Strategies [4] [5] e.g., New BLBLIs, Siderophore Cephalosporins, Phage Therapy, AMPs WHO priority pathogens & ESKAPEE pathogens [4] Varies by specific agent Novel modes of action; targeting of priority resistant pathogens; combination therapies to overcome resistance [4] [5]. High development costs and attrition rates; many in early stages [6] [5].

Experimental Protocols for Key Data

To help you evaluate and potentially replicate findings, here are the standard methodologies relevant to the data presented.

  • Minimum Inhibitory Concentration (MIC) Determination [1]: The MIC values for this compound were likely determined through a broth microdilution method.

    • Procedure: A standardized bacterial inoculum (e.g., ~5 × 10^5 CFU/mL) is prepared. The agent is serially diluted in a suitable broth (like Mueller-Hinton Broth) across a 96-well plate. Each well is inoculated and incubated at 35±2°C for 16-20 hours. The MIC is identified as the lowest concentration that visually prevents turbidity, indicating no growth [1].
  • Assessing Antibacterial Surfaces & Nanomaterials [7] [2]: Evaluation of agents like the nisin-g-MGO nanohybrid involves specific assays.

    • Zone of Inhibition Test: The nanomaterial or coated surface is placed on an agar plate seeded with a bacterial lawn. After incubation, the diameter of the clear zone around the sample indicates the antibacterial effectiveness.
    • Time-Kill Assay: The material is suspended in a bacterial solution. Samples are taken at intervals, diluted, and plated to count viable bacteria (CFU/mL), determining the kill rate over time.
    • Long-term Stability: Treated materials are stored under controlled conditions and their antibacterial activity is re-tested at set intervals (e.g., over 6 months) to assess durability [2].
  • Mechanism of Action Studies [8]: For novel agents, understanding the mechanism is crucial.

    • Membrane Integrity Assays: Use of fluorescent dyes like SYTOX Green or Propidium Iodide, which enter cells only with compromised membranes. An increase in fluorescence upon exposure to the agent suggests membrane disruption.
    • Cell Morphology Analysis: Using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize physical damage to bacterial cells, such as pore formation, cell shrinkage, or lysis.

Development Pipeline and Strategies

The journey from discovery to a clinically available drug is complex. The following diagram illustrates the general pathway and major strategies for novel antibacterial agents, highlighting where different approaches fit in.

antibiotic_development cluster_strategies Key Novel Strategies & Agents cluster_pipeline Translational Pipeline Start Antibacterial Discovery NP Nanoparticles & Advanced Materials Start->NP AMP Antimicrobial Peptides (AMPs) Start->AMP NT New Targets (e.g., Riboswitches) Start->NT Combo Combination Therapies Start->Combo PC Preclinical Research Start->PC P1 Phase I Safety PC->P1 Hurdles Major Hurdles: - Funding Gaps - High Attrition - Economic Barriers PC->Hurdles P2 Phase II Efficacy P1->P2 P3 Phase III Large-Scale Trial P2->P3 P2->Hurdles Approval Regulatory Approval P3->Approval

Diagram of Antibacterial Development Pipeline and Strategies

This roadmap shows that while agents like this compound are in the early discovery phase, the field is actively pursuing diverse strategies to overcome the key challenges in antibiotic development [6] [5]. A major focus is on bridging the "valley of death" – the funding and resource gap between academic discovery and clinical development [6].

Interpretation and Future Directions

  • Contextualizing Agent 114: The high MIC values (625-1250 μM) suggest this compound serves as a starting point for optimization. Its broad-spectrum activity is a valuable trait, but its current potency is significantly lower than that of clinical antibiotics (which often have MICs in the μg/mL or nM range) [1]. The subsequent "hit-to-lead optimization" phase would aim to improve its potency and pharmacological properties [6].
  • Focus on Innovation: The comparison shows a clear trend towards innovative approaches to combat resistance. This includes materials that cause physical damage to cells (like GO), leveraging the host's immune system (AMPs), and attacking new bacterial targets to which resistance is unlikely to have evolved [3] [5] [8].
  • Economic and Collaborative Models: Successfully bringing new agents to market requires new economic models. Initiatives like the AMR Action Fund and push-pull incentives are critical to de-risk the development process for pharmaceutical companies and academia alike [6].

References

×

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

314.11676108 Da

Monoisotopic Mass

314.11676108 Da

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

Explore Compound Types